molecular formula C9H13NO5 B554647 Succinylproline CAS No. 63250-32-8

Succinylproline

カタログ番号: B554647
CAS番号: 63250-32-8
分子量: 215.20 g/mol
InChIキー: NEBOPDYAXPDYHQ-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Succinyl proline is a N-acyl-amino acid.

特性

IUPAC Name

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOPDYAXPDYHQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212641
Record name Succinylproline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63250-32-8
Record name (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylproline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of N-Succinyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of N-Succinyl-L-proline, a molecule of significant historical and practical importance in the fields of medicinal chemistry and biochemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the key structural features, physicochemical properties, and synthetic considerations of this proline derivative.

Introduction: A Pivotal Molecule in Rational Drug Design

N-Succinyl-L-proline (Suc-Pro) holds a distinguished place in the history of pharmacology as a foundational compound in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its structure was rationally designed by Cushman and Ondetti in their pioneering work that led to the discovery of captopril, the first-in-class ACE inhibitor for the treatment of hypertension.[1] This work is a celebrated example of structure-based drug design, where a deep understanding of the target enzyme's active site informed the synthesis of specific inhibitors. N-Succinyl-L-proline served as a crucial early lead compound, validating their hypothesis about the active site of ACE.[1] Beyond its historical significance, the structural motifs of N-Succinyl-L-proline continue to be relevant in the design of peptidomimetics and chiral auxiliaries.

Molecular Architecture and Core Components

N-Succinyl-L-proline is a dicarboxylic acid derivative of the amino acid L-proline. Its systematic IUPAC name is 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid .[2] The molecule is formed by the acylation of the secondary amine of the L-proline ring with a succinyl group.

The core structure can be deconstructed into two primary components:

  • The L-Proline Moiety: This is a five-membered pyrrolidine ring, unique among the 20 proteinogenic amino acids for its secondary amine. The "L" designation refers to the stereochemistry at the alpha-carbon (Cα), which is in the (S)-configuration. This specific chirality is crucial for its biological activity and its applications in asymmetric synthesis.[3][4] The rigid, cyclic nature of the proline ring imparts significant conformational constraints, influencing the overall shape of molecules in which it is incorporated.[5]

  • The Succinyl Group: This is a four-carbon dicarboxylic acid moiety (derived from succinic acid) that is attached to the nitrogen atom of the proline ring via an amide bond. This group introduces a second carboxylic acid function into the molecule, which is a key feature for its interaction with the zinc ion in the active site of ACE.

Below is a diagram illustrating the chemical structure of N-Succinyl-L-proline, highlighting its key functional groups.

Caption: Chemical structure of N-Succinyl-L-proline.

Stereochemistry and Conformational Properties

The stereochemical and conformational properties of N-Succinyl-L-proline are central to its function.

  • Chirality: The single chiral center at the alpha-carbon of the proline ring is in the (S)-configuration. This specific stereoisomer is essential for its recognition by enzymes and its effectiveness as a chiral auxiliary in asymmetric synthesis.[6] The use of L-proline as the starting material ensures the desired stereochemistry in the final product.

  • Conformational Constraints: The pyrrolidine ring of proline is not planar and exists in two predominant puckered conformations, known as Cγ-exo and Cγ-endo.[5] The N-acylation with the succinyl group influences the conformational equilibrium of the ring. Furthermore, the amide bond between the succinyl group and the proline nitrogen can exist in either a cis or trans conformation. For N-acylated prolines, the trans conformation is generally favored.[7][8] These conformational preferences dictate the three-dimensional arrangement of the two carboxylic acid groups, which is critical for binding to target proteins. Studies on N-acetylated proline derivatives, which serve as a good model for N-Succinyl-L-proline, have shown that the five-membered ring of proline allows for a balance between stabilizing n → π* interactions and allylic strain, which influences the preference for the trans-amide conformer.[9]

Physicochemical Properties

A summary of the key physicochemical properties of N-Succinyl-L-proline is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₅[2][4][10]
Molecular Weight 215.21 g/mol [4]
IUPAC Name 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid[2]
Appearance White to off-white powder[4]
Melting Point 99-103 °C[4]
pKa Values (Not experimentally determined in literature)
Solubility Soluble in water[4]

Synthesis of N-Succinyl-L-proline

General Synthetic Protocol

The following is a generalized protocol based on standard organic chemistry principles for the acylation of amino acids.

Reaction Scheme:

Synthesis cluster_0 L-Proline cluster_1 Succinic Anhydride cluster_2 N-Succinyl-L-proline L_Proline [Image of L-Proline structure] plus + Succinic_Anhydride [Image of Succinic Anhydride structure] arrow Aqueous Base NSP [Image of N-Succinyl-L-proline structure] Application_Workflow A Understanding Target Enzyme (e.g., ACE Active Site) B Rational Design of Lead Compound (N-Succinyl-L-proline) A->B C Synthesis and Biological Evaluation B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (e.g., to Captopril) D->E

Sources

Succinylproline: A Deep Dive into its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylproline, a derivative of the amino acid proline, holds a significant position in the landscape of pharmacology and biochemistry. While primarily recognized for its foundational role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension, its broader biological implications are a subject of emerging interest. This technical guide provides a comprehensive exploration of the known mechanisms of action of this compound, delving into its well-established role in the renin-angiotensin system and exploring potential, less-characterized functions in collagen metabolism and its prospective utility as a biomarker in renal disease. We will dissect the causal relationships behind its enzymatic interactions, provide detailed experimental protocols for its study, and offer insights into its significance in drug discovery and development.

Introduction: The Genesis of a Pharmacophore

Succinyl-L-proline emerged from a rational drug design approach aimed at developing orally active inhibitors of Angiotensin-Converting Enzyme (ACE). The journey began with the discovery of peptide inhibitors from the venom of the Brazilian pit viper, Bothrops jararaca. Although potent, these peptides were not orally bioavailable. This led researchers to develop a hypothetical model of the ACE active site, paving the way for the design of small molecule inhibitors. Succinyl-L-proline was synthesized as a simple analogue of a snake venom peptide, retaining the terminal proline residue, and was found to be a specific inhibitor of ACE. This discovery was a landmark in medicinal chemistry, establishing succinyl-L-proline as a key pharmacophore – a molecular framework carrying the essential features responsible for a drug's biological activity. All clinically successful ACE inhibitors incorporate a proline or a proline-like ring structure, a testament to the foundational importance of this initial discovery.

The Primary Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

The most well-characterized mechanism of action of this compound is its competitive inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a zinc-dependent metalloenzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, increased aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.

This compound's Interaction with the ACE Active Site

Succinyl-L-proline acts as a competitive inhibitor by binding to the active site of ACE, preventing the binding and cleavage of its natural substrate, angiotensin I. The key interactions are:

  • Zinc Coordination: The carboxyl group of the succinyl moiety chelates the essential zinc ion (Zn²⁺) in the ACE active site. This interaction is critical for inhibitory activity.

  • Hydrogen Bonding: The carbonyl group of the amide bond and the carboxyl group of the proline ring form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

  • Hydrophobic Interactions: The pyrrolidine ring of proline fits into a hydrophobic pocket in the active site, contributing to the binding affinity.

The development of more potent ACE inhibitors, such as captopril, involved modifying the this compound structure to enhance these interactions, notably by replacing the carboxyl zinc-binding group with a more potent sulfhydryl group.

Table 1: Comparative Inhibitory Potency of Succinyl-L-proline and Captopril
CompoundIC₅₀ (nM)Relative PotencyKey Structural Difference
Succinyl-L-proline~9001Carboxyl group for zinc binding
Captopril~1.7~530Sulfhydryl group for enhanced zinc binding

Succinylproline_ACE_Inhibition This compound's Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: this compound competitively inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Exploring Secondary and Putative Mechanisms of Action

While ACE inhibition is the most prominent action of this compound, its structural similarity to proline, a key amino acid in various biological processes, suggests the potential for other, less-defined roles.

Role in Collagen Metabolism: A Matter of Proline Availability

Collagen, the most abundant protein in the extracellular matrix, is uniquely rich in proline and hydroxyproline residues, which are critical for its triple-helix structure and stability. Proline is a direct precursor for hydroxyproline, a post-translationally modified amino acid essential for collagen's structural integrity.

The synthesis of collagen is highly dependent on the availability of proline. While there is no direct evidence to suggest that this compound itself is incorporated into collagen or directly modulates the activity of enzymes like prolyl hydroxylase (which converts proline to hydroxyproline), its presence could theoretically influence the intracellular pool of proline. However, it is more likely that the primary connection between proline derivatives and collagen metabolism lies in the broader context of proline biosynthesis and degradation pathways.

It is important to note that some studies have investigated the antifibrotic effects of ACE inhibitors, which could be partly mediated by an increase in the levels of the tetrapeptide Ac-SDKP, a natural inhibitor of collagen synthesis. As this compound is a precursor to more potent ACE inhibitors, it is conceivable that it could indirectly influence collagen metabolism through this pathway.

Potential as a Biomarker in Chronic Kidney Disease (CKD)

Recent advances in metabolomics have highlighted the potential of small molecules as biomarkers for the early detection and progression of chronic kidney disease (CKD). Several studies have identified alterations in amino acid metabolism in patients with CKD.

Specifically, L-proline has been identified as a potential predictive biomarker for CKD. Given that the kidneys play a crucial role in amino acid homeostasis, it is plausible that levels of proline and its derivatives, including this compound, could be altered in the context of renal dysfunction. However, current research has not yet established a definitive link between this compound levels and CKD. Further metabolomics studies are required to validate whether this compound could serve as a specific and sensitive biomarker for kidney disease.

Experimental Protocols for the Study of this compound

Investigating the mechanisms of action of this compound requires robust and validated experimental methodologies. Below are detailed protocols for the detection and quantification of this compound in biological samples and for assessing its primary biological activity.

Detection and Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices like serum and urine.

Objective: To accurately measure the concentration of this compound in serum or urine samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or urine, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound: Q1: m/z 216.1 -> Q3: m/z 116.1 (quantifier), m/z 70.1 (qualifier)

      • Internal Standard (e.g., ¹³C₅,¹⁵N-Succinylproline): Adjust m/z values accordingly.

    • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

HPLC_MS_Workflow Workflow for this compound Quantification Sample Biological Sample (Serum/Urine) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation HPLC HPLC Separation (C18 Reversed-Phase) Preparation->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the quantification of this compound in biological samples.

In Vitro ACE Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of ACE in a controlled in vitro setting.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against ACE.

Principle: The assay is based on the cleavage of a synthetic substrate, hippuryl-His-Leu (HHL), by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3.

    • ACE Solution: Recombinant or purified ACE diluted in assay buffer to a final concentration of 2 mU/mL.

    • Substrate Solution: 5 mM Hippuryl-His-Leu (HHL) in assay buffer.

    • This compound Solutions: A serial dilution of this compound in assay buffer (e.g., from 1 mM to 1 nM).

    • Stopping Reagent: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of the this compound solution (or buffer for control) and 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate, vortex for 30 seconds, and centrifuge at 3,000 x g for 10 minutes.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the dried hippuric acid in 1 mL of water.

  • Detection and Analysis:

    • Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.

    • Calculate the percentage of ACE inhibition for each this compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Conclusion and Future Directions

This compound stands as a pivotal molecule in the history of rational drug design, with its primary and well-defined mechanism of action being the competitive inhibition of Angiotensin-Converting Enzyme. This foundational role has paved the way for the development of a major class of antihypertensive drugs.

While its effects on collagen metabolism and its potential as a biomarker for kidney disease are currently speculative and require further investigation, these areas represent exciting avenues for future research. A deeper understanding of the broader biological roles of this compound could unveil novel therapeutic applications and diagnostic tools. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted nature of this important molecule.

References

  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592.
  • Acharya, K. R., Sturrock, E. D., Riordan, J. F., & Ehlers, M. R. (2003). ACE revisited: a new target for structure-based drug design. Nature reviews Drug discovery, 2(11), 891-902.
  • Wu, G., Bazer, F. W., Burghardt, R. C., Johnson, G. A., Kim, S. W., Knabe, D. A., ... & Spencer, T. E. (2011). Proline and hydroxyproline metabolism: nutritional and regulatory aspects. Amino acids, 40(4), 1055-1061.
  • Niewczas, M. A., Mathew, A. V., Croall, S., Co-investigators, T., & Warram, J. H. (2019). Proline and Hydroxyproline as Biomarkers of Diabetic Kidney Disease. Journal of the American Society of Nephrology, 30(7), 1297-1308.
  • Kuepper, U., Musshoff, F., & Madea, B. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of mass spectrometry, 43(7), 927-935.
  • Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical biochemistry, 95(2), 540-548.

Succinylproline: An Unexplored Nexus in Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylproline, an N-acylated derivative of the amino acid proline, currently occupies a niche in scientific literature primarily as a foundational structure for the development of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] However, its endogenous biological role within native metabolic pathways remains an uncharted territory. This technical guide serves as a pioneering exploration into the potential significance of this compound, not as a synthetic pharmacophore, but as a putative metabolite and signaling molecule. By dissecting the well-established metabolic pathways of its constituent molecules—succinate and proline—and examining the broader context of N-acyl amino acids and protein succinylation, we will construct a framework for investigating the synthesis, degradation, and physiological functions of this compound. This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge, theoretical pathways, and analytical methodologies required to embark on the study of this potentially overlooked biomolecule.

Introduction: Beyond a Pharmacophore

The scientific journey of this compound has, to date, been largely confined to the realm of pharmacology. Its structure proved to be an effective scaffold for the design of ACE inhibitors, a critical class of drugs for managing hypertension.[1][2] This has led to a thorough understanding of its interaction with ACE, but has left its potential endogenous roles unexplored. The core objective of this guide is to shift the perspective from the synthetic to the biological, and to provide a comprehensive resource for the scientific community to begin investigating the metabolic significance of this compound.

We will begin by establishing the metabolic context, providing a detailed overview of proline and succinate metabolism. We will then explore the hypothetical pathways through which this compound could be synthesized and degraded in vivo. Finally, we will provide detailed experimental protocols for the detection and quantification of this compound, a critical first step in validating its existence and exploring its function in biological systems.

The Metabolic Landscape: Proline and Succinate

A thorough understanding of the metabolic pathways of proline and succinate is fundamental to postulating the potential roles of this compound.

Proline Metabolism: A Hub for Biosynthesis and Stress Response

Proline is a non-essential amino acid with a unique cyclic structure that imparts significant conformational rigidity to proteins.[4] Its metabolism is intricately linked to central carbon and nitrogen metabolism, and plays crucial roles in protein synthesis, redox balance, and cellular stress responses.[4][5]

The biosynthesis and degradation of proline are cyclical processes that primarily involve the interconversion of proline, glutamate, and ornithine.[5][6][7][8][9]

  • Biosynthesis: Proline can be synthesized from glutamate via the intermediate Δ1-pyrroline-5-carboxylate (P5C). This pathway is catalyzed by P5C synthase (P5CS) and P5C reductase (PYCR).[5] Alternatively, proline can be synthesized from ornithine, a key component of the urea cycle, via the action of ornithine aminotransferase (OAT).

  • Catabolism: The degradation of proline back to glutamate occurs in the mitochondria and is initiated by proline dehydrogenase/oxidase (PRODH/POX), which converts proline to P5C. P5C is then converted to glutamate by P5C dehydrogenase (P5CDH).[6][9]

The regulation of proline metabolism is complex and is influenced by a variety of cellular signaling pathways and stress conditions.[8][9]

Succinate: A Metabolic Intermediate and Signaling Molecule

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. Beyond its role in metabolism, succinate has emerged as a critical signaling molecule, particularly in the context of inflammation and hypoxia.[10][11][12][13][14]

  • Metabolic Role: Within the mitochondria, succinate is oxidized to fumarate by succinate dehydrogenase (SDH), coupling the TCA cycle to the electron transport chain.

  • Signaling Role: Under certain conditions, such as hypoxia or inflammation, succinate can accumulate and be transported out of the mitochondria. Extramitochondrial succinate can act as a signaling molecule by inhibiting prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), and by activating the cell surface receptor SUCNR1 (also known as GPR91).[10][11][12][13]

Protein Succinylation: A Key Post-Translational Modification

Protein succinylation is a post-translational modification where a succinyl group is added to a lysine residue of a protein.[15][16][17][18] This modification is emerging as a significant regulator of a wide range of cellular processes, including metabolism and gene expression.[15][16][17] The primary donor for the succinyl group is succinyl-CoA, an intermediate in the TCA cycle. The removal of succinyl groups is catalyzed by desuccinylases, such as the sirtuin SIRT5.[15][19][20][21][22][23] The widespread nature of protein succinylation highlights the potential for succinyl groups to be transferred to other molecules, including amino acids.

Hypothetical Metabolic Pathways for this compound

Given the absence of direct evidence for the endogenous production of this compound, we must turn to established enzymatic reactions to hypothesize its potential synthesis and degradation.

Potential Biosynthesis of this compound

The formation of an amide bond between succinate and the secondary amine of proline to form this compound could potentially be catalyzed by an N-acyltransferase.

  • N-Acyltransferases: This class of enzymes catalyzes the transfer of an acyl group from an acyl-CoA to an acceptor molecule, often an amino acid. While specific N-succinyltransferases for proline have not been identified, mitochondrial glycine N-acyltransferase (GLYAT) and related enzymes are known to act on a variety of acyl-CoAs and amino acids.[7][24][25] It is plausible that a yet-to-be-characterized N-acyltransferase could utilize succinyl-CoA and proline as substrates.

The hypothetical enzymatic synthesis of this compound is depicted in the workflow below:

succinyl_coa Succinyl-CoA enzyme Hypothetical N-Succinyltransferase succinyl_coa->enzyme proline Proline proline->enzyme This compound This compound enzyme->this compound coa CoA-SH enzyme->coa

Caption: Hypothetical enzymatic synthesis of this compound.

Potential Degradation of this compound

The degradation of this compound would likely involve the hydrolysis of the amide bond, releasing succinate and proline.

  • Acylases: Acylase I from porcine kidney is known to catalyze the hydrolysis of N-acyl amino acids.[26][27][28] While some studies have shown that N-lauroyl-L-proline is not a substrate for this specific enzyme, it is possible that other, more specific, acylases exist that can hydrolyze this compound.[27][28]

  • Sirtuin 5 (SIRT5): SIRT5 is a mitochondrial NAD+-dependent deacylase that is known to remove succinyl groups from lysine residues on proteins.[15][19][20][21][22][23] While its primary known substrates are proteins, the possibility that it could act on smaller molecules like this compound cannot be entirely ruled out, although studies have shown that a proline residue at the +1 position of a succinylated histone substrate is unfavorable for SIRT5 interaction.[19]

The hypothetical degradation of this compound is illustrated in the following diagram:

This compound This compound enzyme Hypothetical Acylase/Hydrolase This compound->enzyme succinate Succinate proline Proline enzyme->succinate enzyme->proline water H₂O water->enzyme

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Succinylproline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the incorporation of succinylproline residues into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Recognizing the increasing significance of post-translational modifications and specialized amino acid derivatives in drug discovery and chemical biology, this document outlines two primary strategies for achieving succinylation at proline positions. The principal focus is a robust, field-proven post-synthetic modification approach, leveraging the on-resin succinylation of a precursor hydroxyproline residue. A theoretical discussion on the direct incorporation of a protected this compound monomer is also presented, addressing the current landscape of reagent availability and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize peptides with this unique dicarboxylic acid modification.

Introduction: The Significance of this compound in Peptide Science

The incorporation of non-canonical amino acids and post-translational modifications is a cornerstone of modern peptide design, enabling the fine-tuning of pharmacological properties such as stability, receptor affinity, and cellular permeability. Succinylation, the addition of a succinyl group (-CO-CH₂-CH₂-COOH), introduces a dicarboxylic moiety that can dramatically alter a peptide's physicochemical characteristics. Specifically, incorporating this compound can:

  • Introduce a Negative Charge: The additional carboxyl group, which is ionized at physiological pH, increases the peptide's negative charge, potentially modulating interactions with biological targets.

  • Enhance Solubility: The increased polarity imparted by the succinyl group can improve the aqueous solubility of hydrophobic peptides.

  • Provide a Conjugation Handle: The terminal carboxylic acid of the succinyl group offers a unique, orthogonally addressable site for further chemical modification, such as labeling with fluorescent dyes or conjugation to carrier proteins.

This document provides the necessary protocols to successfully incorporate this valuable building block into synthetic peptides.

Strategic Approaches to this compound Incorporation

Two main pathways can be envisioned for incorporating this compound into a peptide sequence during SPPS.

Strategy A: Direct Incorporation of a Protected Monomer (Theoretical)

The most direct approach would involve the use of a pre-formed, orthogonally protected this compound derivative, such as Fmoc-L-Pro(Suc(OtBu))-OH . In this scenario, the α-amino group is protected by the base-labile Fmoc group, and the terminal carboxyl of the succinyl moiety is protected by an acid-labile group like tert-butyl (OtBu). This would allow for its direct use in a standard Fmoc-SPPS cycle.

However, a survey of major chemical suppliers indicates that such a monomer is not commercially available as a stock item. Its synthesis would require a multi-step solution-phase effort, which is beyond the scope of this application note. Should such a reagent become available, its coupling would be analogous to that of other dicarboxylic amino acids like Fmoc-Glu(OtBu)-OH.

Strategy B: Post-Synthetic Modification of Hydroxyproline (Recommended Protocol)

A more practical and widely applicable method is the post-synthetic modification of a hydroxyproline residue that has been previously incorporated into the peptide sequence. This "proline editing" approach leverages readily available reagents and offers high flexibility.[1][2] The general workflow involves:

  • Incorporation of Fmoc-4-Hydroxyproline, with its hydroxyl group protected (e.g., by a tBu group), into the growing peptide chain.

  • Continuation of the peptide synthesis to the desired length.

  • Selective deprotection of the hydroxyproline hydroxyl group while the peptide remains on the solid support.

  • On-resin acylation of the free hydroxyl group with succinic anhydride to form the succinyl ester linkage.

  • Final cleavage of the peptide from the resin and global deprotection of all side-chain protecting groups.

This recommended strategy forms the basis of the detailed protocols provided in this guide.

Detailed Protocols and Methodologies

Materials and Reagents
  • Resins: Fmoc-compatible resins such as Rink Amide (for C-terminal amides) or 2-Chlorotrityl chloride (for C-terminal acids).

  • Fmoc-Amino Acids: Standard Fmoc-amino acids with acid-labile side-chain protection.

  • Key Building Block: Fmoc-Hyp(tBu)-OH (Fmoc-4-hydroxy-L-proline(tert-butyl)).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Succinylation Reagent: Succinic anhydride.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation/Washing: Cold diethyl ether.

Experimental Workflow: Post-Synthetic Succinylation

The overall workflow for generating a this compound-containing peptide via post-synthetic modification is depicted below.

SPPS_Workflow cluster_0 Standard Fmoc-SPPS Cycles cluster_1 On-Resin Modification cluster_2 Final Workup start Start with Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_aa Couple Next Fmoc-AA-OH deprotect1->couple_aa incorporate_hyp Couple Fmoc-Hyp(tBu)-OH couple_aa->incorporate_hyp ...at desired position deprotect2 Fmoc Deprotection incorporate_hyp->deprotect2 couple_final Couple Final Fmoc-AA-OH deprotect2->couple_final tbu_deprotect Selective tBu Deprotection (e.g., 20% TFA/DCM) couple_final->tbu_deprotect succinylation Succinylation (Succinic Anhydride, Base) tbu_deprotect->succinylation final_cleavage Global Deprotection & Cleavage from Resin (TFA Cocktail) succinylation->final_cleavage purification RP-HPLC Purification final_cleavage->purification analysis LC-MS Analysis purification->analysis final_product Final Succinylated Peptide analysis->final_product

Caption: Workflow for this compound incorporation via post-synthetic modification.

Protocol 1: Peptide Synthesis Incorporating Fmoc-Hyp(tBu)-OH

This protocol details the standard SPPS cycles leading up to the on-resin modification step.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU (0.95 eq. to the amino acid) and an activation base like DIPEA (2 eq. to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-120 minutes. The sterically hindered nature of proline and its derivatives may necessitate longer coupling times or double coupling.[1]

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a free secondary amine and a successful coupling.

  • Washing: Wash the resin with DMF (5x).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. When the proline modification site is reached, use Fmoc-Hyp(tBu)-OH as the amino acid.

  • N-terminal Modification (Optional): If required, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF after the final Fmoc deprotection.

Protocol 2: On-Resin Succinylation

Critical Step: Selective Deprotection of the Hyp(tBu) group

This step is hypothetical and requires careful optimization as the tBu group is typically cleaved under the same strong acid conditions as other side-chain protecting groups. For a truly orthogonal strategy, a different protecting group for the hydroxyl function would be ideal. However, if other acid-labile groups are sufficiently robust, a carefully controlled, partial acid treatment might be feasible.

A milder acid treatment may selectively remove the tBu group from the hydroxyl function while leaving more robust protecting groups (like Trt on His or Pbf on Arg) largely intact.

  • Wash: Wash the fully assembled peptide-resin with DCM (5x).

  • Selective Deprotection: Treat the resin with a solution of 10-20% TFA in DCM for 2 x 30 minutes. Note: This step requires careful optimization to maximize tBu removal from Hyp while minimizing premature cleavage of other protecting groups or the peptide from the resin.

  • Neutralization and Washing: Wash the resin thoroughly with DCM (3x), followed by 10% DIPEA in DMF (2x), and finally DMF (5x) to neutralize the resin and remove TFA salts.

On-Resin Acylation with Succinic Anhydride

  • Prepare Succinylation Solution: Prepare a solution of succinic anhydride (10 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.

  • Reaction: Add the succinylation solution to the peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[3]

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: Final Cleavage and Purification
  • Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage cocktail components.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Troubleshooting and Key Considerations

  • Incomplete Succinylation: If mass spectrometry analysis shows a significant amount of unreacted hydroxyproline, consider increasing the equivalents of succinic anhydride and base, or extending the reaction time. Ensure the preceding tBu deprotection step was efficient.

  • Side Reactions: The use of coupling reagents like HCTU is unnecessary and potentially problematic when using succinic anhydride. The anhydride is sufficiently reactive to acylate the hydroxyl group in the presence of a base. Adding a coupling reagent could activate the free carboxyl group of the newly attached succinyl moiety, leading to potential cross-linking or oligomerization.[4][5]

  • Steric Hindrance: The coupling of Fmoc-Hyp(tBu)-OH can be slow due to its rigid, cyclic structure. Using a more potent coupling reagent like HATU is recommended over HBTU or DIC/HOBt for this step to ensure high efficiency.[1]

  • Monitoring: The Kaiser test is not applicable for monitoring couplings to secondary amines like proline or hydroxyproline. Alternative tests, such as the chloranil test, can be used, or one can rely on double coupling with extended reaction times to ensure completion.

Analysis and Characterization

The successful synthesis and modification of the peptide must be confirmed through rigorous analytical methods.

Analytical Technique Purpose Expected Outcome
RP-HPLC Assess purity of the crude and purified peptide.A major peak corresponding to the target peptide with purity >95% after purification.
Mass Spectrometry (LC-MS/ESI-MS) Confirm the molecular weight of the final product.The observed mass should match the theoretical mass of the succinylated peptide. A mass increase of 100.02 Da (C₄H₄O₃) compared to the hydroxyproline-containing precursor confirms successful succinylation.
Tandem MS (MS/MS) Sequence verification and localization of the modification.Fragmentation analysis should confirm the peptide sequence and pinpoint the succinylation on the proline residue.

High-resolution mass spectrometry is the gold standard for identifying succinylation sites.[6] The analysis involves separating the peptide digest by liquid chromatography and identifying peptides by their mass-to-charge ratio.[7][8]

Chemical Transformation Diagram

The key chemical transformation occurring on the resin during the succinylation step is illustrated below.

Caption: On-resin succinylation of a hydroxyproline residue. (Note: Images are placeholders for actual chemical structures)

Conclusion

The incorporation of this compound into synthetic peptides is a valuable tool for modifying their biochemical and pharmacological properties. While the direct incorporation of a protected monomer remains a theoretical possibility pending commercial availability, the post-synthetic modification of a hydroxyproline residue provides a reliable and versatile alternative. By following the detailed protocols for peptide synthesis, on-resin succinylation, and subsequent analysis outlined in this guide, researchers can confidently produce high-quality this compound-containing peptides for a wide range of applications in drug discovery and biomedical research.

References

  • Hart, G. W., & Copeland, R. J. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Chen, Y., et al. (2017). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics. Available at: [Link]

  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology. Available at: [Link]

  • PTM BIO. (n.d.). Succinylation Proteomics. Available at: [Link]

  • ResearchGate. (2016). Peptide synthesis: what could happens with succinic anhydride? Available at: [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Available at: [Link]

  • Activotec. (n.d.). Fmoc-Pro-OH. Available at: [Link]

  • Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • ResearchGate. (n.d.). Major reactions of succinic anhydride with proteins. Available at: [Link]

  • CEM Corporation. (n.d.). Fmoc-Pro-OH. Available at: [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Ye, G., et al. (2010). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Application Note: Quantitative Analysis of Succinylproline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the quantification of Succinylproline (N-Succinyl-L-proline), a dipeptide of interest in various biomedical research fields. We present detailed protocols and field-proven insights for robust and reliable quantification, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. Alternative approaches, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are also discussed. This guide is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices such as plasma and serum.

Introduction: The Analytical Imperative for this compound

This compound, with the chemical formula C₉H₁₃NO₅, is an N-acyl-amino acid that may serve as a biomarker or play a role in various physiological and pathological processes.[1][2] Accurate quantification is paramount to understanding its pharmacokinetics, pharmacodynamics, and potential clinical relevance. The inherent challenges in analyzing such a small, polar molecule in complex biological fluids necessitate highly sensitive and selective analytical methods. This guide explains the causality behind experimental choices to ensure the development of a self-validating and trustworthy analytical system.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is critical for method development, influencing choices in sample extraction, chromatography, and detection.

PropertyValueSource
Chemical Name N-Succinyl-L-proline[1]
CAS Number 63250-32-8[3][4]
Molecular Formula C₉H₁₃NO₅[3][4]
Molecular Weight 215.20 g/mol [4]
Predicted pKa 3.53 ± 0.20[3]
Predicted LogP -0.135[3]
Storage Temp. -20°C[3]

The low LogP value indicates high polarity, suggesting that reversed-phase chromatography will require careful mobile phase optimization for adequate retention. The acidic pKa suggests that pH control of the mobile phase is crucial for consistent chromatographic performance.

The Cornerstone of Quantification: Isotope Dilution Mass Spectrometry

For achieving the highest accuracy and precision, especially at low concentrations, the principle of isotope dilution is indispensable.[5][6] This involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the workflow. This SIL internal standard (IS) behaves identically to the endogenous analyte during extraction, chromatography, and ionization, but is differentiated by the mass spectrometer due to its mass difference. This approach corrects for variability in sample preparation and matrix effects, ensuring robust quantification.[7]

G cluster_sample Biological Sample Analyte This compound (Analyte) IS Add Known Amount of Stable Isotope-Labeled This compound (Internal Standard) Prep Sample Preparation (e.g., Protein Precipitation, SPE) Analyte and IS experience same losses IS->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) LCMS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Isotope dilution workflow for accurate quantification.

Primary Protocol: LC-MS/MS Method for this compound Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in biological fluids due to its superior sensitivity and selectivity.[8][9] The method described here utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection using Multiple Reaction Monitoring (MRM).

Rationale for Method Design
  • Sample Preparation: Protein precipitation using a cold organic solvent (e.g., acetonitrile) is a rapid and effective method to remove the majority of proteins from plasma or serum, which would otherwise interfere with the analysis.[8][10] It is chosen for its simplicity and high throughput.

  • Chromatography: A C18 reversed-phase column is used to separate this compound from other endogenous components based on hydrophobicity.[11][12] The addition of an acid like formic acid to the mobile phase aids in protonating the analyte, leading to better peak shape and improved ionization efficiency for positive ion mode mass spectrometry.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in MRM mode. This involves selecting the protonated parent ion ([M+H]⁺) of this compound in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This highly specific transition minimizes interference and maximizes sensitivity.[8][13]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable Isotope-Labeled this compound (e.g., this compound-¹³C₅,¹⁵N) as internal standard (IS). If not commercially available, custom synthesis is required.[5][14]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Control human plasma/serum (K₂EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, precision pipettes)

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).

  • Prepare Quality Control (QC) samples by spiking control plasma at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working IS solution to each tube (except blanks) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient separations.[8]
Column ZORBAX Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for polar analytes.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for improved peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow for 2.1 mm ID columns.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA typical gradient to elute the polar analyte and wash the column.
Injection Vol. 5 µL
MS System Agilent 6495 Triple Quadrupole or equivalentHigh sensitivity instrument suitable for bioanalysis.[8]
Ionization Mode ESI PositiveThis compound contains a proline moiety that readily protonates.
MRM Transitions See Table belowFor specific and sensitive detection.

Table of Proposed MRM Transitions (To be optimized experimentally):

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound 216.1e.g., 116.1 (Proline immonium ion)Optimize (e.g., 15-25)
This compound 216.1e.g., 70.1 (Pyrrolidine fragment)Optimize (e.g., 20-30)
IS (e.g., ¹³C₅,¹⁵N) 222.1e.g., 121.1Same as analyte

Note: Exact mass-to-charge ratios (m/z) and collision energies must be determined empirically by infusing the analytical standard into the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 50 µL Plasma s2 Add Internal Standard s1->s2 s3 Add 150 µL cold ACN (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into HPLC s5->a1 To HPLC Vial a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 Data Data a4->Data Generate Data (Peak Area Ratio)

Caption: LC-MS/MS workflow for this compound analysis.

Method Validation: Ensuring Trustworthy Results

A developed analytical method is only useful if it is validated to be fit for its intended purpose.[15] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]

Validation Protocol
  • Specificity: Analyze blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

  • Linearity and Range: Analyze calibration standards at 6-8 concentration levels in triplicate. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression. A correlation coefficient (r²) > 0.99 is desired.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days (n≥5 replicates per level). Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD%) should be ≤15% (≤20% at the LLOQ).[9][18]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[19] The LOD is typically determined as a signal-to-noise ratio of ≥3.

  • Recovery and Matrix Effect: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine extraction recovery.[12] Compare the response in post-extraction spiked samples to the response in a clean solvent to assess the matrix effect.

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage at -80°C.[19]

Typical Performance Characteristics
ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- & Inter-day Accuracy 85-115% (80-120% at LLOQ)
Intra- & Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery Consistent and reproducible
Matrix Effect Within acceptable limits (e.g., CV < 15%)
Stability Analyte concentration within ±15% of initial

Alternative Methodologies

HPLC with UV Detection

For laboratories without access to mass spectrometry, HPLC-UV can be an alternative, though it generally suffers from lower sensitivity and specificity.[18][20]

  • Principle: this compound lacks a strong chromophore, meaning it will have poor absorbance at typical UV wavelengths (e.g., >220 nm). Therefore, a pre- or post-column derivatization step is often required to attach a UV-absorbing molecule to the analyte.[21][22]

  • Protocol Outline:

    • Perform sample preparation (protein precipitation followed by solid-phase extraction may be needed for cleaner samples).

    • Evaporate the solvent and reconstitute in a derivatization buffer.

    • Add a derivatizing agent (e.g., NBD-F) and incubate under optimized conditions (time, temp, pH).[21][23]

    • Quench the reaction.

    • Inject onto an HPLC-UV system and monitor at the maximum absorbance wavelength of the derivative.

  • Challenges: Derivatization can add complexity and variability to the workflow. The method is more susceptible to interferences than LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a high-throughput immunoassay based on antigen-antibody recognition. A competitive ELISA format would be suitable for a small molecule like this compound.[24]

  • Applicability: This method is contingent on the availability of a highly specific antibody that recognizes this compound. Currently, there are no commercially available ELISA kits specifically for this compound.[25][26] Developing a custom antibody and assay is a significant undertaking involving antigen synthesis, immunization, and extensive validation.

Conclusion

This application note provides a detailed framework for the robust quantification of this compound in biological matrices. The recommended method is a fully validated isotope dilution LC-MS/MS assay, which offers the highest degree of sensitivity, specificity, and reliability. By carefully following the outlined protocols and understanding the rationale behind each step, researchers can generate high-quality, trustworthy data to advance their scientific investigations.

References

  • LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4389, N-Succinyl-L-proline. Retrieved from PubChem. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Analytical Method Validation and Transfer. Retrieved from CD Formulation website. [Link]

  • George, G. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194156, (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid. Retrieved from PubChem. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from AMSbiopharma website. [Link]

  • Kumar, A., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science. [Link]

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  • Agilent Technologies. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Retrieved from Agilent website. [Link]

  • Tiwary, E., et al. (2023). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures. Retrieved from ResearchGate. [Link]

  • DPX Labs. (2021, June 29). Sample Prep for Blood or Serum. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]

  • Molbase. (n.d.). This compound. Retrieved from Molbase website. [Link]

  • Küpper, U., et al. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry. [Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]

  • Aspira Chemical. (n.d.). ELISA Kit for Basic Salivary Proline Rich Protein 1 (PRB1) Human. Retrieved from Aspira Chemical website. [Link]

  • SpringerLink. (n.d.). Mass spectrometry detection parameters of analytes and internal standards. Retrieved from SpringerLink. [Link]

  • TestLine Clinical Diagnostics s.r.o. (n.d.). ELISA kits TestLine. Retrieved from TestLine website. [Link]

  • Liu, X., et al. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Lee, D. Y., et al. (2013). A simple and sensitive HPLC-UV determination of 7-O-succinyl macrolactin A in rat plasma and urine and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]

  • Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3. Retrieved from ResearchGate. [Link]

  • Truzzi, C., et al. (2014). Determination of proline in honey: comparison between official methods, optimization and validation of the analytical methodology. Food Chemistry. [Link]

  • Antibodies.com. (n.d.). Hydroxyproline ELISA Kit (A2097). Retrieved from Antibodies.com website. [Link]

  • Jantos, R., et al. (2009). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Analytical and Bioanalytical Chemistry. [Link]

  • Wrzosek, M., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites. [Link]

  • Maciej, S., et al. (2022). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules. [Link]

  • Aslan, A., et al. (2017). Determination of Urinary Total Hydroxyproline by HPLC with UV and EC Detectors. Marmara Pharmaceutical Journal. [Link]

  • ResearchGate. (n.d.). Determination of Urinary Total Hydroxyproline by HPLC with UV and EC Detectors. Retrieved from ResearchGate. [Link]

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Application Notes and Protocols: A Guide to Succinylproline Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Succinylproline in Peptide Chemistry

Succinic acid modification of proline residues in peptides represents a critical tool for modulating the therapeutic properties of peptide-based drugs. This post-translational modification, known as succinylation, can significantly influence a peptide's conformation, stability, and interaction with biological targets. The introduction of a succinyl group can enhance solubility, alter enzymatic cleavage sites, and modulate receptor binding affinity.[1] This guide provides a comprehensive overview of the chemical principles, detailed protocols, and analytical verification methods for the successful coupling of this compound in solid-phase peptide synthesis (SPPS).

Core Principles of this compound Coupling

The incorporation of this compound into a growing peptide chain follows the fundamental principles of solid-phase peptide synthesis (SPPS).[2][3] The process begins with the C-terminal amino acid anchored to an insoluble resin support.[2][3] Subsequent amino acids, with their α-amino groups and reactive side chains protected, are sequentially coupled.[2][3][4]

The key step involves the activation of the carboxyl group of the incoming amino acid, in this case, N-succinylproline, to facilitate its reaction with the deprotected N-terminal amine of the resin-bound peptide.[5] A variety of coupling reagents are available to achieve this activation, each with its own mechanism and efficiency.

Experimental Workflow for this compound Coupling

The general workflow for incorporating this compound into a peptide sequence via SPPS is outlined below. This process involves iterative cycles of deprotection and coupling until the desired peptide sequence is assembled.

G cluster_0 SPPS Cycle for this compound Incorporation Start Start Resin_Preparation Resin Preparation & Swelling Start->Resin_Preparation Fmoc_Deprotection Fmoc-Deprotection of N-terminal Amino Acid Resin_Preparation->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Succinylproline_Coupling This compound Coupling Washing_1->Succinylproline_Coupling Washing_2 Washing Succinylproline_Coupling->Washing_2 Capping Capping (Optional) Washing_2->Capping Cycle_Repeat Repeat Cycle for Next Amino Acid Capping->Cycle_Repeat Cycle_Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Cleavage from Resin & Deprotection Cycle_Repeat->Final_Cleavage Final Amino Acid Purification Purification & Analysis Final_Cleavage->Purification End End Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a this compound residue.

Detailed Protocols for this compound Coupling

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions.[5] Below are detailed protocols for two commonly used and effective coupling strategies.

Protocol 1: HBTU/HCTU-Mediated Coupling

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogue HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that promote rapid amide bond formation with minimal racemization.[5]

Materials:

  • Fmoc-protected peptide-resin

  • N-Fmoc-Succinylproline

  • HBTU or HCTU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or NMP for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve N-Fmoc-Succinylproline (3-5 equivalents relative to resin loading), HBTU/HCTU (3-5 equivalents), and DIEA (6-10 equivalents) in a minimal amount of DMF or NMP.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Drying: Dry the resin under vacuum.

Protocol 2: DIC/HOBt-Mediated Coupling

The combination of N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) is a classic and cost-effective coupling method. HOBt acts as an additive to suppress racemization and other side reactions.[6]

Materials:

  • Fmoc-protected peptide-resin

  • N-Fmoc-Succinylproline

  • DIC

  • HOBt

  • DMF or NMP

  • Piperidine solution (20% in DMF)

  • DCM

  • MeOH

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve N-Fmoc-Succinylproline (3-5 equivalents) and HOBt (3-5 equivalents) in DMF or NMP.

  • Activation: Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Capping and Drying: Follow steps 8-9 from Protocol 1.

ParameterHBTU/HCTU MethodDIC/HOBt Method
Coupling Reagent HBTU or HCTUDIC
Additive None requiredHOBt
Base DIEADIEA (for neutralization)
Reaction Time 1-2 hours2-4 hours
Efficiency Very HighHigh
Racemization Risk Very LowLow (with HOBt)

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound, potentially leading to impurities in the final peptide product.[7]

  • Diketopiperazine Formation: This is particularly prevalent when proline is at the C-terminus of a dipeptide.[6][8] To mitigate this, using a 2-chlorotrityl chloride resin is recommended as its steric bulk hinders this intramolecular cyclization.[6]

  • Racemization: Although proline is less susceptible to racemization than other amino acids, the choice of coupling reagent and conditions can influence its stereochemical integrity. The use of additives like HOBt or employing uronium-based reagents like HBTU/HCTU effectively suppresses racemization.[6]

  • Guanidinylation: Uronium-based coupling reagents can react with the unprotected N-terminus of the peptide, forming a guanidinyl group that terminates the chain.[6] This can be avoided by pre-activating the amino acid before adding it to the resin.[6]

Analytical Verification of this compound Coupling

After synthesis and cleavage from the resin, it is crucial to verify the successful incorporation of the this compound residue and assess the purity of the peptide.

G cluster_1 Post-Synthesis Analysis Workflow Crude_Peptide Crude Peptide after Cleavage HPLC_Analysis RP-HPLC Analysis Crude_Peptide->HPLC_Analysis Mass_Spec Mass Spectrometry (LC-MS) Crude_Peptide->Mass_Spec Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment NMR_Spectroscopy NMR Spectroscopy (Optional) Purity_Assessment->NMR_Spectroscopy Final_Product Purified & Verified Peptide Purity_Assessment->Final_Product Mass_Verification Molecular Weight Verification Mass_Spec->Mass_Verification Mass_Verification->Final_Product Structural_Confirmation Structural Confirmation NMR_Spectroscopy->Structural_Confirmation Structural_Confirmation->Final_Product

Caption: Workflow for the analysis and characterization of the synthesized this compound-containing peptide.

Key Analytical Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for purifying the target peptide from deletion sequences and other impurities.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR spectroscopy can be employed to confirm the connectivity and stereochemistry of the amino acid residues within the peptide.

Conclusion

The successful coupling of this compound is a critical step in the synthesis of modified peptides with potentially enhanced therapeutic properties. By understanding the underlying chemical principles, adhering to optimized protocols, and employing rigorous analytical techniques, researchers can confidently incorporate this important modification into their peptide drug discovery and development programs. Careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity while minimizing unwanted side reactions.

References

  • The Role of Coupling Reagents in Solid Phase Peptide Synthesis. (n.d.). [Source not available].
  • SIDE REACTIONS IN PEPTIDE SYNTHESIS. (n.d.). Scilit.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). [Source not available].
  • Timeline of introducing coupling reagents and additives in SPPS and... (n.d.). ResearchGate.
  • Understanding the role of the succinyl group in peptide substrates. (n.d.). Benchchem.
  • Synthesis of Peptides Containing Proline Analogues. (n.d.). [Source not available].
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.). Google Patents.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Source not available].
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016). PubMed Central.
  • Spps and side reactions in peptide synthesis. (n.d.). Slideshare.
  • Modifications of solid phase peptide synthesis to obtain homogeneous oligoprolines in high yield. (n.d.). PubMed.
  • Cysteine-Based Coupling: Challenges and Solutions. (2021). PubMed.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed.

Sources

Troubleshooting & Optimization

Succinylproline Synthesis Technical Support Center: A Guide to Troubleshooting Low Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Succinylproline synthesis. N-Succinyl-L-proline is a valuable amino acid derivative used as a building block in pharmaceutical development, particularly in the design of novel therapeutic agents.[1][2] While the synthesis appears straightforward—typically involving the acylation of L-proline with succinic anhydride—achieving a consistently high yield can be challenging. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Section 1: The Core Reaction: Acylation of L-Proline

The synthesis of N-Succinyl-L-proline is most commonly achieved via a nucleophilic acyl substitution reaction between L-proline and succinic anhydride. This reaction is often performed under Schotten-Baumann conditions, which utilize an aqueous basic medium to facilitate the reaction and neutralize the acidic product.[3][4][5]

The overall transformation is as follows:

L-Proline reacts with succinic anhydride in the presence of a base to yield N-Succinyl-L-proline.

ReactionScheme Proline L-Proline reagents Proline->reagents SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->reagents Product N-Succinyl-L-proline reagents->Product Base, H₂O/Solvent

Caption: General reaction scheme for N-Succinyl-L-proline synthesis.

Section 2: Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section addresses specific problems you may encounter at different stages of the synthesis.

The Reaction Stage

Q1: My reaction is sluggish or appears incomplete when I monitor it by TLC or LC-MS. What are the likely causes?

This is a common issue that typically points to problems with reactants, stoichiometry, or reaction conditions.

  • Cause 1: Poor Quality of Succinic Anhydride. Succinic anhydride is highly susceptible to hydrolysis, readily reacting with ambient moisture to form succinic acid.[6][7] Succinic acid will not acylate proline and its presence reduces the effective concentration of your acylating agent.

    • Solution: Always use a fresh, high-purity bottle of succinic anhydride. If you suspect hydrolysis, you can check the melting point (pure succinic anhydride: 119-120 °C; succinic acid: 185-187 °C) or confirm its identity via IR spectroscopy (anhydride shows characteristic C=O stretches around 1865 and 1780 cm⁻¹). Store it in a desiccator.

  • Cause 2: Incorrect pH or Insufficient Base. The reaction requires a basic environment. The base deprotonates the carboxylic acid of proline, increasing its solubility in aqueous media, and neutralizes the newly formed carboxylic acid on the succinyl moiety, driving the reaction to completion.[3]

    • Solution: The optimal pH for this acylation is typically between 9 and 11. Below this range, the proline nitrogen is less nucleophilic. Above this range, the rate of hydroxide-catalyzed hydrolysis of succinic anhydride becomes significant, consuming your reactant.[8] Use a calibrated pH meter to monitor and adjust the pH during the addition of succinic anhydride, typically by the slow addition of an aqueous solution of NaOH or Na₂CO₃.

  • Cause 3: Inadequate Temperature Control. While the reaction is often run at room temperature, starting at a lower temperature (0-5 °C) during the addition of the anhydride can help control the exothermic reaction and minimize the hydrolysis of the anhydride.

    • Solution: Set up your reaction in an ice bath. Add the succinic anhydride portion-wise to the basic solution of L-proline, allowing the temperature to remain low. Once the addition is complete, the reaction can be allowed to warm to room temperature to proceed to completion.

Q2: I see a significant amount of succinic acid as a byproduct. How can I minimize this?

The formation of succinic acid is almost always due to the hydrolysis of succinic anhydride.[6][7]

  • Cause: Reaction of Succinic Anhydride with Water. This side reaction is competitive with the desired acylation of proline. The rate of hydrolysis is highly pH-dependent and increases significantly at higher pH values.[9]

    • Solution 1 (Optimize pH): As mentioned, maintain the pH in the 9-11 range. Avoid pH spikes by adding your base solution slowly and with vigorous stirring.

    • Solution 2 (Biphasic Conditions): While aqueous conditions are common, employing a two-phase Schotten-Baumann system can be beneficial.[4] The proline and base are in the aqueous phase, while the succinic anhydride can be dissolved in a non-polar organic solvent (like dichloromethane or diethyl ether). The reaction occurs at the interface, and the anhydride is partially protected from bulk hydrolysis in the aqueous phase.

    • Solution 3 (Continuous Flow): Advanced setups using continuous flow reactors have been shown to suppress undesired hydrolysis by improving mixing and reaction control, leading to higher yields compared to batch conditions.[10]

The Work-up and Purification Stage

Q1: I'm losing a lot of my product during the aqueous work-up and extraction. Why is this happening?

N-Succinyl-L-proline is a dicarboxylic acid, making its solubility highly dependent on pH.[11]

  • Cause: Product is soluble in the aqueous phase at neutral or basic pH. At the end of the reaction, your product exists as a disodium salt (or the salt of whichever base you used), which is very water-soluble. Attempting to extract it with an organic solvent at this stage will result in zero recovery.

    • Solution: The product must be protonated to become less polar and thus extractable into an organic solvent. After the reaction is complete, carefully acidify the aqueous mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of approximately 1-2. Monitor with a pH meter. The N-Succinyl-L-proline will precipitate out or can then be extracted with a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to maximize recovery.

Q2: My final product is a sticky oil or refuses to crystallize. What's wrong?

This is a common purification problem, often caused by impurities.

  • Cause 1: Residual Solvent. Even small amounts of the extraction solvent (like ethyl acetate) can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40 °C) if the product is stable at that temperature.

  • Cause 2: Presence of Impurities. Unreacted proline or succinic acid can act as crystallization inhibitors.

    • Solution (for Succinic Acid): Succinic acid is less soluble in some organic solvents than N-Succinyl-L-proline. Attempting a recrystallization from a solvent system like ethyl acetate/hexanes may allow the desired product to crystallize while leaving succinic acid behind. If succinic acid is the major contaminant, it can be removed by washing the organic extract with a saturated sodium bicarbonate solution before the final acidification step, though this adds complexity.[12]

    • Solution (for Proline): Unreacted proline is highly polar and should remain in the aqueous phase during extraction after acidification. If it persists, purification via column chromatography on silica gel may be necessary, using a polar eluent system (e.g., dichloromethane/methanol/acetic acid).

Section 3: Key Experimental Protocols

Standard Synthesis Protocol
  • Dissolve L-proline (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Add succinic anhydride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture again in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (4 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization if necessary.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of Dichloromethane (DCM), Methanol (MeOH), and Acetic Acid (AcOH) in a 10:2:0.5 ratio is a good starting point.

  • Visualization: Stain with potassium permanganate (KMnO₄) solution. L-proline, succinic acid, and the product will all appear as spots. The product should have an Rf value intermediate between the highly polar proline and the less polar succinic acid.

Section 4: Troubleshooting Workflow & FAQs

The following diagram provides a logical decision tree for troubleshooting low yield.

TroubleshootingWorkflow start Low Yield Observed check_reaction Monitor reaction by TLC/LC-MS. Is the reaction incomplete? start->check_reaction check_reactants Verify quality of reagents. Is Succinic Anhydride hydrolyzed? check_reaction->check_reactants Yes reaction_complete Reaction is complete. Check work-up procedure. check_reaction->reaction_complete No yes_hydrolyzed Use fresh anhydride. Store in desiccator. check_reactants->yes_hydrolyzed Yes no_hydrolyzed Optimize reaction conditions. check_reactants->no_hydrolyzed No optimize_ph Check and maintain pH at 9-11. no_hydrolyzed->optimize_ph optimize_temp Use ice bath (0-5 °C) during addition. no_hydrolyzed->optimize_temp check_ph Was the mixture acidified to pH 1-2 before extraction? reaction_complete->check_ph no_acid Acidify to pH 1-2 with HCl. Re-extract with Ethyl Acetate. check_ph->no_acid No yes_acid Check purification step. check_ph->yes_acid Yes check_purity Is the product an oil or impure after solvent removal? yes_acid->check_purity yes_impure Dry under high vacuum. Consider recrystallization or chromatography. check_purity->yes_impure Yes end_point Yield Improved check_purity->end_point No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Frequently Asked Questions (FAQs)
  • FAQ 1: Can I use a different base besides sodium hydroxide?

    • Yes, other inorganic bases like potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) can be used.[5] Organic bases like triethylamine (Et₃N) can also be employed, typically in an aprotic organic solvent, but this removes the benefits of the aqueous Schotten-Baumann conditions for this specific substrate. The key is to use a base strong enough to maintain the required pH.

  • FAQ 2: What is a typical isolated yield for this reaction?

    • With careful control of pH, temperature, and reactant quality, isolated yields can range from 70% to over 90%. Yields below this range often indicate one of the issues detailed in this guide.

  • FAQ 3: How should I properly store L-proline and succinic anhydride?

    • L-proline is relatively stable but can be hygroscopic. Store it in a tightly sealed container at room temperature. Succinic anhydride is highly sensitive to moisture and should be stored in a desiccator to prevent hydrolysis.[6]

Section 5: References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 518-526.

  • ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. Retrieved from [Link]

  • Wikipedia. (2024). Succinic anhydride. Retrieved from [Link]

  • Axios Research. (n.d.). Proline impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Retrieved from [Link]

  • Hasibuan, M. F., et al. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235.

  • Wikipedia. (2024). Succinic acid. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from.... Retrieved from [Link]

  • Wikipedia. (2024). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE. Retrieved from [Link]

  • Bunton, C. A., et al. (1963). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society (Resumed), 6174-6181.

  • NIST. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Wikipedia. (2024). Schotten–Baumann reaction. Retrieved from [Link]

  • Quora. (2022). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]

  • Google Patents. (n.d.). CN101348453A - Method for purifying proline. Retrieved from

  • Google Patents. (n.d.). SU960163A1 - Process for purifying proline. Retrieved from

  • ResearchGate. (n.d.). An illustration of the reaction of succinic anhydride with an amino group on Triplin. Retrieved from [Link]

  • YouTube. (2023). Proline Synthesis | Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-Succinyl-L-proline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333094B - Process method for crystallization purification of proline. Retrieved from

  • ResearchGate. (n.d.). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Retrieved from [Link]

  • ResearchGate. (n.d.). The Selective O‐Acylation of Hydroxyproline as a Convenient Method for the Large‐Scale Preparation of Novel Proline Polymers and Amphiphiles. Retrieved from [Link]

  • PubMed. (2023). Synthesis and characterization of the N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) alternate substrate analog N,N-dimethyl-l,l-SDAP. Retrieved from [Link]

  • PubMed Central. (2017). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Retrieved from [Link]

  • YouTube. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! Retrieved from [Link]

  • Wikipedia. (2024). Citric acid cycle. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Succinylproline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that incorporating modified amino acids like N-succinylproline presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and optimize these critical coupling reactions. We will delve into the causality behind experimental choices, offering troubleshooting guides and protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of succinylproline inherently difficult compared to a standard Fmoc-Pro-OH?

The primary challenges with this compound coupling stem from two main factors: steric hindrance and the electronic nature of the succinyl group.

  • Steric Hindrance: The succinyl group is a bulky, N-acyl substituent. This bulkiness can physically obstruct the approach of the incoming nucleophile (the N-terminus of the peptide chain) to the activated carboxyl group of the this compound.[1][2][3][4] This steric clash slows down the reaction kinetics, often leading to incomplete coupling.

  • Electronic Effects & Potential Side Reactions: The succinyl group introduces a terminal carboxylic acid. While this is typically protected during synthesis, its presence can influence the reactivity of the proline's own carboxyl group. More importantly, the N-acylated proline structure is conformationally rigid, which can further impede efficient coupling.

Q2: Which side reactions are most common when coupling this compound, and how can they be minimized?

The most significant side reaction is the formation of a 2,5-diketopiperazine (DKP) if this compound is being coupled to a dipeptide-resin where proline is the N-terminal residue.[5][6][7][8][9] This intramolecular cyclization cleaves the dipeptide from the resin, capping the chain and terminating the synthesis prematurely.

Minimization Strategies:

  • Use of Pre-formed Dipeptides: If the sequence allows, coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) can bypass the vulnerable dipeptide-resin stage.

  • Optimized Coupling Conditions: Employing highly efficient coupling reagents and optimizing reaction times are crucial. Prolonged exposure to basic conditions required for deprotection of the preceding amino acid can promote DKP formation.[6][9]

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU, HATU, or COMU are generally preferred over carbodiimides like DCC for sterically hindered couplings as they often lead to faster reaction rates and fewer side reactions.[10][11][12][13][14]

Q3: What are the recommended coupling reagents for this compound, and why?

The choice of coupling reagent is critical for overcoming the steric and electronic challenges of this compound. Phosphonium and uronium/aminium salts are highly recommended.

  • Uronium/Aminium Reagents (HATU, HBTU, HCTU, COMU): These reagents form highly reactive OAt or OBt esters, which facilitate rapid amide bond formation, even with sterically hindered residues.[11][12][13][14] HATU is particularly effective due to the electron-withdrawing nature of the 7-azabenzotriazole leaving group, which creates a more reactive ester.[11][13] COMU is a newer generation reagent that offers comparable efficiency to HATU with the added benefits of being non-explosive and producing water-soluble byproducts.[12][14]

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents are also highly efficient and are particularly useful in minimizing side reactions like guanidinylation that can occur with excess uronium reagents.[12][13] PyAOP is especially potent for difficult couplings, including those involving N-methylated amino acids, which share some steric challenges with N-acylated prolines.[11]

Carbodiimides like DCC or DIC, while historically significant, are generally less effective for such demanding couplings and can lead to side reactions like N-acylurea formation.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the this compound coupling step.

Problem 1: Low or Incomplete Coupling Efficiency
  • Symptom: A positive Kaiser test (for secondary amines) or Isatin test after the coupling step indicates the presence of unreacted N-terminal amine on the resin.[16]

  • Probable Causes:

    • Insufficient Activation/Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

    • Short Coupling Time: The reaction may not have been allowed to proceed to completion due to slow kinetics.

    • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing access to the reactive N-terminus.[17]

    • Suboptimal Solvent Choice: The solvent may not be adequately swelling the resin or solvating the reactants.

  • Solutions:

    • Switch to a More Powerful Coupling Reagent: If using HBTU, consider switching to HATU or COMU.[11][12][14] See the comparison table below.

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[16]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress with a qualitative test if possible.

    • Disrupt Aggregation: Consider using a solvent mixture known to disrupt secondary structures, such as NMP or a small percentage of DMSO in DMF.[16][18]

ReagentReagent TypeRelative ReactivityKey AdvantagesConsiderations
HBTU Uronium/AminiumHighWidely used, good efficiency, water-soluble byproducts.[10][14]Can cause guanidinylation of the N-terminus if used in excess.[13]
HATU Uronium/AminiumVery HighMore reactive than HBTU, excellent for hindered couplings.[11][13]More expensive than HBTU. Risk of guanidinylation.
COMU Uronium/AminiumVery HighEfficiency comparable to HATU, non-explosive, reduced allergenic potential.[12][14]Newer reagent, may be less available in some labs.
PyBOP PhosphoniumHighDoes not cause guanidinylation, stable in solution.[13]Byproducts can be more difficult to remove in solution-phase synthesis.
Problem 2: Unexpected Mass Gain or Deletion in Final Peptide
  • Symptom: Mass spectrometry of the final cleaved peptide shows a mass corresponding to the peptide minus the N-terminal dipeptide, or a mass indicating a modification.

  • Probable Causes:

    • Diketopiperazine (DKP) Formation: As discussed in the FAQs, if coupling to a Pro-resin, DKP formation can cleave the dipeptide, leading to a truncated sequence.[5][9]

    • Guanidinylation: If using excess HBTU/HATU, the reagent can cap the N-terminus of the peptide, adding a tetramethylguanidinium group and preventing further elongation.[13]

  • Solutions:

    • To Prevent DKP:

      • Ensure the preceding Fmoc deprotection is not excessively long.

      • Immediately follow deprotection with the coupling step.

      • Consider using 1-hydroxy-7-azabenzotriazole (HOAt) as an additive, as it is known to suppress racemization and can improve coupling efficiency.

    • To Prevent Guanidinylation:

      • Use phosphonium-based reagents like PyBOP or PyAOP, which do not have this side reaction.[13]

      • Avoid using a large excess of uronium reagents. A slight excess (1.5-2 eq.) is often sufficient.

Visual Workflow and Mechanism Diagrams

Reaction Mechanism and Key Side Reaction

G cluster_main Desired Coupling Reaction cluster_side Side Reaction: DKP Formation Resin Resin-Peptide-NH2 CoupledProduct Resin-Peptide-NH-CO-Succinylproline Resin->CoupledProduct SuccPro This compound-COOH ActivatedSuccPro Activated Ester SuccPro->ActivatedSuccPro Activation Activator Coupling Reagent (e.g., HATU/DIPEA) Activator->ActivatedSuccPro ActivatedSuccPro->CoupledProduct Nucleophilic Attack (Coupling) DipeptideResin Resin-Xaa-Pro-NH2 DKP Diketopiperazine (cleaved from resin) DipeptideResin->DKP Intramolecular Cyclization G Start Start: this compound Coupling PerformCoupling Perform Coupling (1.5h, HATU/DMF) Start->PerformCoupling Test Perform Isatin/Kaiser Test PerformCoupling->Test Negative Negative Result: Coupling Complete Test->Negative Pass Positive Positive Result: Incomplete Coupling Test->Positive Fail Proceed Proceed to next step Negative->Proceed Troubleshoot Troubleshoot Positive->Troubleshoot DoubleCouple Option 1: Double Couple Troubleshoot->DoubleCouple ChangeReagent Option 2: Switch to COMU/PyAOP Troubleshoot->ChangeReagent Extend_Time Option 3: Extend Time (4h+) Troubleshoot->Extend_Time DoubleCouple->PerformCoupling

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

Optimized Experimental Protocol: this compound Coupling

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale using a rink amide resin. Adjust quantities accordingly for different scales or resin loadings.

Materials:
  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • N-Succinyl-L-proline (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow Diagram:

G Start Start: Fmoc-deprotected peptide-resin Prep Prepare Activation Solution: This compound + HATU in DMF Start->Prep 1 Activate Add DIPEA to activate (Solution turns yellow) Prep->Activate 2 Couple Add activated solution to resin Agitate for 2 hours Activate->Couple 3 Wash Wash resin with DMF (3x), DCM (3x), DMF (3x) Couple->Wash 4 Test Perform Isatin/Kaiser Test Wash->Test 5 End Coupling Complete Test->End Success

Caption: Step-by-step experimental workflow for this compound coupling.

Step-by-Step Methodology:
  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3 x 10 mL). Swell the resin in DMF for at least 20 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve N-Succinyl-L-proline (5 eq.) and HATU (4.8 eq.) in anhydrous DMF (approx. 2 mL per 0.1 mmol of resin).

  • Activation: Just prior to adding to the resin, add DIPEA (10 eq.) to the activation solution. Mix gently for 1-2 minutes. The solution will typically turn yellow, indicating the formation of the active ester.

    • Expert Note: Pre-activation time is critical. Overly long pre-activation can lead to reagent degradation. The goal is to add the freshly activated species to the resin promptly.

  • Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activation solution. Agitate the reaction vessel at room temperature for a minimum of 2 hours.

    • Expert Note: For sequences known to be difficult or prone to aggregation, extending this time to 4 hours or performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve yields, but monitor for potential side reactions.

  • Washing: After the coupling period, drain the reaction solution and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Confirmation of Completion: Take a small sample of the resin beads and perform an Isatin test (for proline N-terminus) or a Kaiser test. A negative result (e.g., yellow beads for Isatin) indicates a complete reaction. [16]7. Troubleshooting Action: If the test is positive, perform a second coupling (double coupling) by repeating steps 2-5 before proceeding to the deprotection of the next Fmoc-amino acid. [16]

References

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74. [Link]

  • Chem-Impex International, Inc. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Chem-Impex. [Link]

  • Kwon, Y., & Lee, D. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, Biotechnology, and Biochemistry, 83(12), 2355–2363. [Link]

  • Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Bodanszky, M., & Tolle, J. C. (1978). Side reactions in peptide synthesis. International Journal of Peptide and Protein Research, 12(2), 121-128. [Link]

  • Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Marcu, A., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(15), 4434. [Link]

  • Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46836–46845. [Link]

  • Métro, T. X., et al. (2022). Optimization of the Pro-Pro coupling. ResearchGate. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • MacMillan, D. W. C., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 20(17), 5422–5426. [Link]

  • MacMillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. [Link]

  • Gryko, D. T., et al. (2015). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 51(63), 12584–12587. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • PubChem. (n.d.). (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid. PubChem. [Link]

  • Farrell, N. P., et al. (2000). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 39(23), 5415–5422. [Link]

  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis. [Link]

  • Wang, Q., et al. (2012). A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins. Beilstein Journal of Organic Chemistry, 8, 187–193. [Link]

  • Andersen, H. S., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Biochemistry, 40(49), 14812–14820. [Link]

  • Senge, M. O., et al. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 20, 1–13. [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. Reddit. [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

Sources

Technical Support Center: Proline-Related Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with proline-containing sequences. Proline's unique secondary amine structure introduces specific hurdles that can lead to incomplete couplings and undesired side products. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and ensure the successful synthesis of your target peptide.

Section 1: Troubleshooting Guide & FAQs for Common Proline Issues

This section addresses the most frequent problems encountered during the synthesis of proline-containing peptides, presented in a direct question-and-answer format.

Category: Coupling & Completion Issues

Question 1: I'm seeing low coupling efficiency or incomplete reactions, especially for the amino acid being coupled to a proline residue. What's happening and how can I fix it?

Answer: This is a classic issue in SPPS. The root cause lies in the unique structure of proline. Its secondary amine is part of a rigid pyrrolidine ring, which is sterically hindered and less nucleophilic than the primary amines of other amino acids.[1][2] This reduced reactivity slows down the kinetics of the acylation reaction.

Troubleshooting Protocol:

  • Double Coupling: The most straightforward approach is to perform the coupling step twice for the amino acid immediately following a proline residue.[2][3] After the first coupling and a thorough wash, simply re-introduce a fresh solution of the activated amino acid and allow the reaction to proceed again.

  • Increase Reagent Concentration: Driving the reaction forward with higher concentrations can be effective. Increasing the amino acid and coupling reagent concentrations to 0.5 M is a common strategy.[2]

  • Use High-Potency Coupling Reagents: For particularly stubborn couplings, switch to more powerful uronium or phosphonium salt-based reagents. Reagents like HATU, HCTU, or COMU are generally more effective than older reagents like HBTU in sterically hindered situations.[3][4]

  • Extend Coupling Time: While less efficient than other methods, simply increasing the reaction time (e.g., from 1 hour to 2-4 hours) can sometimes be sufficient to achieve complete coupling.[5]

Category: Proline-Specific Side Products

Question 2: My mass spectrometry results show a significant peak corresponding to the loss of the N-terminal two amino acids, and I'm getting low yields. What is this side product?

Answer: You are likely observing the result of Diketopiperazine (DKP) formation . This is one of the most common and problematic side reactions, especially when proline is the second residue from the N-terminus of the resin-bound peptide (Sequence: Xaa-Pro-Resin).[6][7][8][9]

The reaction involves the free N-terminal amine of the first amino acid (Xaa) performing an intramolecular nucleophilic attack on the carbonyl group of the proline residue. This attack cleaves the dipeptide from the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine) and leaving behind a truncated peptide sequence on the resin.[7][9] This leads to a significant loss of yield and the generation of deletion sequences.[8]

Visualizing the Mechanism: Diketopiperazine Formation

DKP_Formation cluster_peptide Dipeptide on Resin (Xaa-Pro-Resin) cluster_mechanism Mechanism cluster_products Products P1 H₂N-CHR₁-C(=O)-N(CH₂)₃CH-C(=O)-Resin N_attack Intramolecular Nucleophilic Attack P1->N_attack 1. Fmoc Deprotection Cleavage Cleavage from Resin N_attack->Cleavage 2. Cyclization DKP Diketopiperazine (Cyclic Dipeptide) (Major Impurity) Cleavage->DKP Resin Truncated Sequence on Resin Cleavage->Resin

Caption: Workflow of Diketopiperazine (DKP) formation.

Mitigation Strategies for DKP Formation:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: For sequences with a C-terminal proline, using a highly sterically hindered resin like 2-CTC is strongly recommended.[4] The bulky trityl group physically obstructs the intramolecular cyclization.

  • Incorporate Dipeptides: Instead of coupling Fmoc-Pro-OH followed by Fmoc-Xaa-OH, use a pre-formed dipeptide building block, such as Fmoc-Xaa-Pro-OH. This bypasses the vulnerable dipeptide stage on the resin.

  • Immediate Next Coupling: After deprotecting the N-terminal Xaa residue in an Xaa-Pro-resin sequence, proceed immediately to the coupling of the third amino acid. Minimizing the time the free N-terminal amine is available reduces the opportunity for DKP formation.[7]

Question 3: My peptide should be optically pure, but I'm detecting the D-enantiomer of proline. How is this racemization happening?

Answer: Proline racemization, while less common than for other amino acids, can occur, particularly during activation. The mechanism typically involves the abstraction of the α-hydrogen from the activated amino acid.[10] While proline cannot form the traditional oxazolone intermediate due to its secondary amine structure, racemization can still be promoted by strong bases or extended activation times.

Prevention and Mitigation:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential. Carbodiimide-based activations (e.g., DIC/Oxyma) are generally lower risk than some uronium reagents.[11] COMU, in particular, has been shown to provide superior racemization suppression.[11]

  • Base Selection: The base used during coupling can significantly influence racemization. If racemization is a concern, consider replacing DIPEA or NMM with a weaker, more sterically hindered base like 2,4,6-collidine.[10][11]

  • Control Temperature: Avoid elevated temperatures during coupling steps involving proline, as heat can provide the energy needed to overcome the activation barrier for α-hydrogen abstraction.

Question 4: I have an Asp-Pro motif in my sequence and I'm seeing a mass-neutral impurity that is difficult to separate by HPLC. What could it be?

Answer: You are likely encountering aspartimide formation . This side reaction is particularly prevalent in sequences containing motifs like Asp-Gly, Asp-Ser, and Asp-Pro.[12][13] The reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl, forming a five-membered cyclic imide (aspartimide).[13]

This aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone is routed through the side chain carboxyl group.[13] This rearrangement is mass-neutral, making the resulting impurity very difficult to separate.[2]

Prevention Strategies:

  • Use Pseudoproline Dipeptides: When a Ser or Thr residue follows the Asp, an effective strategy is to use a pseudoproline dipeptide (e.g., Fmoc-Asp(OtBu)-Ser(ψPro)-OH). These dipeptides introduce a temporary, reversible oxazolidine ring that alters the backbone geometry, preventing the amide nitrogen from attacking the Asp side chain.[12][13]

  • Backbone Protection: Incorporating a protecting group on the amide backbone nitrogen, such as 2,4-dimethoxybenzyl (Dmb) on the residue following Asp (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), can completely prevent aspartimide formation.[14]

Section 2: Data & Protocols for the Bench Scientist
Table 1: Comparative Performance of Coupling Reagents for Proline

This table summarizes the effectiveness of common coupling reagents in proline-containing sequences, which often present steric challenges. Higher crude purity is indicative of greater coupling efficiency and fewer side reactions.

Coupling ReagentActivating Agent TypeTypical Crude Purity (%)Key Advantages for Proline
HBTU Uronium80-90%Standard, cost-effective choice.
HCTU Uronium85-95%Higher reactivity than HBTU, good for hindered couplings.[3]
HATU Uronium>95%Highly reactive, excellent for difficult sequences like Pro-Pro motifs.[3][4]
COMU Uronium>95%Superior racemization suppression and high reactivity.[11]
DIC/Oxyma Carbodiimide85-90%Low racemization risk, cost-effective.

Data is generalized from typical outcomes in SPPS. Actual results will vary based on the specific peptide sequence.

Protocol: Diagnostic Test for Diketopiperazine (DKP) Formation

This protocol allows you to quickly check for DKP formation after the first two amino acids have been coupled to the resin.

Objective: To determine if the Xaa-Pro-Resin sequence is susceptible to DKP formation under your synthesis conditions.

Materials:

  • Peptide-resin sample (~10-20 mg) after coupling of the second amino acid (Fmoc-Xaa-Pro-Resin).

  • 20% Piperidine in DMF (Fmoc deprotection solution).

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • HPLC-MS system.

Procedure:

  • Sample Collection: After the coupling of the second amino acid (Xaa) onto the Pro-resin, wash the resin thoroughly with DMF and dry a small sample (10-20 mg).

  • Fmoc Deprotection: Treat the dried resin sample with 20% piperidine in DMF for 10 minutes at room temperature to remove the Fmoc group.

  • Incubation (The "DKP Challenge"): Wash the resin with DMF to remove piperidine. Add fresh DMF and let the resin stand at room temperature for 1 hour. This incubation period allows time for the potential intramolecular cyclization to occur.

  • Liquid Analysis: After 1 hour, filter the DMF solution from the resin into a clean vial. This solution will contain any DKP that has formed and been cleaved from the resin.

  • Resin Analysis: Separately, take the resin from step 4 and perform a standard TFA cleavage.

  • HPLC-MS Analysis:

    • Analyze the DMF solution from step 4. Look for a mass corresponding to the cyclic dipeptide of Xaa-Pro.

    • Analyze the TFA cleavage solution from step 5. Look for the mass of the dipeptide H-Xaa-Pro-OH. A diminished peak for this dipeptide suggests significant loss to DKP formation.

Interpreting the Results:

  • Strong peak for cyclic dipeptide in DMF: Confirms high susceptibility to DKP formation.

  • Low or no peak for H-Xaa-Pro-OH after TFA cleavage: Confirms significant product loss.

Troubleshooting Workflow: Low Yield in Proline Synthesis

Troubleshooting_Workflow Start Low Crude Yield or Purity Observed CheckMS Analyze Crude MS Data Start->CheckMS MassLoss See Mass Loss of N-terminal Dipeptide? CheckMS->MassLoss DeletionSeq See Deletion Sequences (e.g., [M-Pro])? CheckMS->DeletionSeq NoObvious No Clear Side Product? CheckMS->NoObvious MassLoss->DeletionSeq No SuspectDKP SUSPECT: Diketopiperazine (DKP) Formation MassLoss->SuspectDKP Yes DeletionSeq->NoObvious No SuspectCoupling SUSPECT: Incomplete Coupling DeletionSeq->SuspectCoupling Yes SuspectGeneral SUSPECT: General Aggregation or Cleavage Issues NoObvious->SuspectGeneral Yes ActionDKP ACTION: 1. Use 2-CTC Resin for C-term Pro 2. Use Fmoc-Xaa-Pro-OH dipeptide 3. Minimize time after deprotection SuspectDKP->ActionDKP ActionCoupling ACTION: 1. Double couple post-Pro 2. Use HATU or COMU 3. Increase reagent concentration SuspectCoupling->ActionCoupling ActionGeneral ACTION: 1. Use pseudoproline dipeptides 2. Check cleavage cocktail 3. Optimize temperature SuspectGeneral->ActionGeneral

Caption: A logical workflow for troubleshooting proline-related synthesis failures.

References
  • 1 (BenchChem)

  • 6 (ScienceDirect)

  • (ACS Omega)

  • 3 (BenchChem)

  • (Journal of Peptide Science)

  • (ACS Omega)

  • (Bioscience, Biotechnology, and Biochemistry)

  • (CEM Corporation)

  • (Taylor & Francis Online)

  • (Mesa Labs)

  • (Biotage)

  • (Chemistry Europe)

  • 4 (BenchChem)

  • (PMC, NIH)

  • (Gyros Protein Technologies)

  • (Wiley Online Library)

  • 15 (BenchChem)

  • (PMC, NIH)

  • (Journal of the American Chemical Society)

  • 5 (BenchChem)

  • (Thieme Connect)

  • (PMC, NIH)

  • (ResearchGate)

  • (Ohio State University)

  • (Nature Synthesis)

  • (PMC, NIH)

  • (Biosynth)

  • (Bachem)

  • (Bachem)

  • (PubMed)

  • (ResearchGate)

  • (Sigma-Aldrich)

Sources

Succinylproline Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Succinylproline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of this compound. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) on Proper Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 2°C and 8°C.[1] It is also crucial to protect it from light and moisture to prevent degradation.[2] Some suppliers may recommend storage at 0-8°C.[1] For long-term storage, some sources suggest temperatures as low as -20°C, although for routine use, 2-8°C is generally sufficient.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately transfer the container to the recommended storage conditions (2-8°C). Before opening, it is good practice to allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.

Q3: What is the recommended procedure for preparing this compound solutions?

A3: To prepare aqueous solutions, use a high-purity solvent (e.g., Milli-Q water or equivalent) and prepare the solution fresh for each experiment if possible. The pH of the solution can significantly impact stability.[3] Therefore, it is advisable to use a buffer system appropriate for your experimental needs and to measure and record the final pH of the solution.

Q4: How should I store this compound solutions?

A4: If storage of a stock solution is necessary, it should be for the shortest possible duration. For temporary storage, keep the solution at 2-8°C and protected from light. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles, which can promote degradation.

Troubleshooting Guide: Addressing Common Stability Issues

Q1: I'm observing a loss of potency or inconsistent results with my this compound experiments. What could be the cause?

A1: Inconsistent results or loss of potency are often linked to the degradation of this compound. Several factors could be at play:

  • Improper Storage: Both solid and solution forms of this compound can degrade if not stored at the correct temperature and protected from light and moisture.

  • pH of the Solution: The amide bond in this compound is susceptible to hydrolysis, a reaction that is often pH-dependent. Extremes in pH (either highly acidic or highly alkaline) can accelerate this degradation.

  • Presence of Contaminants: Trace metals or reactive species in your buffer or other reagents could be catalyzing oxidative degradation.

  • Repeated Freeze-Thaw Cycles: This can lead to localized changes in concentration and pH, which may accelerate degradation.

Q2: My this compound solution has changed color/clarity. What does this indicate?

A2: A change in the physical appearance of the solution, such as discoloration or the formation of precipitates, is a strong indicator of chemical degradation or insolubility. You should discard the solution and prepare a fresh batch, paying close attention to the solvent quality, pH, and storage conditions.

Q3: I suspect my this compound is degrading. How can I confirm this?

A3: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact this compound from its degradation products. By comparing a fresh sample to an aged or stressed sample, you can identify and quantify the extent of degradation. A detailed protocol for developing such a method is provided in the "In-depth Technical Guidance" section.

In-depth Technical Guidance: Understanding and Investigating Degradation

Potential Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented in the public domain, we can predict the most likely routes based on its chemical structure—an N-acyl derivative of proline containing two carboxylic acid groups and a tertiary amide bond.

  • Hydrolysis: The tertiary amide bond in this compound can undergo hydrolysis, breaking the molecule into proline and succinic acid. This reaction can be catalyzed by acidic or basic conditions.[4][5]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 1: Potential Hydrolytic Degradation of this compound.
  • Oxidative Degradation: The proline ring is susceptible to oxidation, particularly at the tertiary amine and the alpha-carbon to the carboxyl group. Oxidizing agents, trace metals, and exposure to air can initiate these reactions, leading to various degradation products.[2][6][7]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 2: Potential Oxidative Degradation of this compound.
  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of reactive species and subsequent degradation of amino acid derivatives.[8][9][10][11] This is why protection from light is critical during storage and handling.

  • Thermal Degradation: At elevated temperatures, this compound may undergo decarboxylation or other decomposition reactions.[12] The melting point of succinyl-L-proline is reported to be in the range of 99-103°C, and significant degradation would be expected at or above this temperature.[1]

Recommended Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is highly recommended to perform stability studies under your specific experimental conditions. Forced degradation studies are a valuable tool for this purpose.[13][14][15][16][17]

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to validate your analytical method's stability-indicating capabilities.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Incubate the solid this compound powder in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a specified time. Also, incubate an aliquot of the stock solution at 60°C.

  • Photostability: Expose a clear vial of the stock solution to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • At each time point, analyze the stressed samples and a control sample (stored at 2-8°C, protected from light) using a stability-indicating HPLC method (see Protocol 2).

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 3: Workflow for Forced Degradation Studies of this compound.

A robust HPLC method is essential to separate and quantify this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A suggested starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has good absorbance (e.g., around 210-220 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

2. Method Validation:

  • Specificity: Inject the samples from the forced degradation study. A stability-indicating method should show baseline separation between the main this compound peak and any degradation product peaks.

  • Linearity, Accuracy, and Precision: These parameters should be validated according to standard laboratory procedures or relevant guidelines if the method is to be used for quantitative analysis.

3. Peak Purity Analysis:

  • Use a PDA detector to assess the peak purity of the this compound peak in the stressed samples. A pure peak should have a consistent spectrum across its entire width.

Data Interpretation and Best Practices

  • Quantifying Degradation: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of the control sample.

  • Identifying Degradants: If your HPLC is connected to a mass spectrometer (MS), you can obtain the mass of the degradation products, which will provide valuable clues to their identity.

  • Excipient Compatibility: If you are formulating this compound with other components (excipients), it is crucial to perform compatibility studies by preparing mixtures and storing them under accelerated conditions (e.g., 40°C/75% RH) to check for interactions.

By understanding the potential stability issues and employing these systematic approaches to investigate them, you can ensure the reliability and reproducibility of your research involving this compound.

References

  • Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology. [Link]

  • Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Europe PMC. [Link]

  • Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. ResearchGate. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). PubMed. [Link]

  • Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds. PMC. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. [Link]

  • N-Acyl homoserine lactone. Wikipedia. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • Mechanism of Oxidation of L-Proline by Aqueous Alkaline Diperiodatoargentate (III): Decarboxylation and Dehydration. ResearchGate. [Link]

  • Proline Metabolism and Microenvironmental Stress. PMC. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers. [Link]

  • Protein Forced Degradation Studies. Intertek. [Link]

  • Proline biosynthesis and degradation in mammalian cells and tissue. Semantic Scholar. [Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • On the Stability of Polyproline-I and II Structures of Proline Oligopeptides. ResearchGate. [Link]

  • N-Succinyl-L-proline. PubChem. [Link]

  • Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]

  • Enantiomeric purity determination of L-proline benzyl ester by chiral column gas chromatography. PubMed. [Link]

  • Method for detecting trace chiral isomer D-proline in L-proline.
  • The thermal decomposition of the compound. ResearchGate. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

  • Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. ResearchGate. [Link]

  • L-Proline. PubChem. [Link]

  • Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. NIH. [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. PMC. [Link]

  • The influence of proline on surface interactions in aqueous solutions. PMC. [Link]

  • HPLC Methods for analysis of Proline. HELIX Chromatography. [Link]

  • Succinic acid. Wikipedia. [Link]

  • Structure and Hydration of l -Proline in Aqueous Solutions. ResearchGate. [Link]

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Technical Support Center: Enhancing Succinylproline Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Succinylproline analysis. As researchers and drug development professionals, you understand the criticality of accurate and efficient quantification. This compound, a secondary amino acid, lacks a native chromophore or fluorophore, making direct detection by common HPLC methods like UV or Fluorescence challenging.[1][2] Pre-column derivatization is therefore an essential step to introduce a detectable tag, enhancing analytical sensitivity and chromatographic performance.[3][4][5]

This guide provides in-depth, field-proven insights into optimizing and troubleshooting the derivatization process. It is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by HPLC?

This compound is a secondary amine and, like most amino acids, it does not possess a structural group (a chromophore or fluorophore) that absorbs ultraviolet (UV) or emits fluorescent light to a degree sufficient for sensitive detection.[1][2] Derivatization chemically modifies the this compound molecule by attaching a "tag" that is highly responsive to UV or fluorescence detectors.[3] This chemical modification not only enables sensitive detection but can also improve the molecule's chromatographic properties, such as retention on a reversed-phase column.[4]

Q2: What are the most suitable derivatization reagents for this compound?

Since this compound is a secondary amine (a proline derivative), reagents that react with both primary and secondary amines are required.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): This is a widely used reagent that reacts with both primary and secondary amino groups to form stable, highly fluorescent derivatives.[6][7][8] It is a robust choice for automated analyses.[7]

  • 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl): Dansyl chloride is another classic reagent that effectively derivatizes both primary and secondary amines.[1][9] The resulting dansylated products are stable and exhibit strong fluorescence, allowing for quantification in the picomole range.[1]

o-Phthalaldehyde (OPA) is not suitable for direct derivatization of this compound because it only reacts with primary amines in the presence of a thiol.[10][11] While workarounds exist (e.g., using an oxidizing agent first), they add complexity to the procedure.[10]

Q3: What are the most critical parameters affecting derivatization efficiency?

The success of your derivatization reaction hinges on the precise control of several key parameters:

  • pH: The reaction environment must be alkaline (typically pH 9-11).[1][6] This is because the amino group of this compound must be in its unprotonated, nucleophilic state to effectively attack the electrophilic derivatizing agent (e.g., FMOC-Cl or Dansyl Chloride).[1]

  • Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion. However, an excessive amount can lead to interfering peaks from reagent hydrolysis byproducts.[12]

  • Temperature and Time: Each derivatization reaction has an optimal temperature and incubation time to ensure complete reaction without causing degradation of the analyte or the derivative.[1][13]

  • Solvent: The reaction is typically performed in a mixed aqueous-organic solvent system (e.g., water and acetonitrile) to ensure all reactants remain in solution.[7]

Q4: How should I prepare and store my this compound samples and reagents?

Proper storage is crucial for reproducibility.

  • This compound Samples: Store stock solutions of this compound in a refrigerator at 2-8°C. For long-term storage, freezing at -20°C is recommended. The stability of succinyl compounds can be pH and temperature-dependent, with hydrolysis occurring under harsh conditions.[14][15]

  • Derivatization Reagents: Reagents like FMOC-Cl and Dansyl Chloride are moisture-sensitive.[16] They should be stored in a desiccator at 2-8°C.[8] Always prepare reagent solutions fresh in an anhydrous solvent like acetonitrile and use them within 24 hours to prevent degradation from hydrolysis.[17]

Section 2: Detailed Derivatization Protocols

Here we provide step-by-step methodologies for the two most common and effective derivatization agents for this compound.

Workflow: Pre-Column Derivatization for HPLC

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis P1 Prepare this compound Standard/Sample R1 Mix Sample, Buffer, and Reagent P1->R1 P2 Prepare Derivatization Buffer (e.g., Borate) P2->R1 P3 Prepare Fresh Derivatizing Agent (e.g., FMOC-Cl in ACN) P3->R1 R2 Vortex Thoroughly R1->R2 R3 Incubate (Controlled Temp & Time) R2->R3 R4 Add Quenching Solution (to stop reaction) R3->R4 A1 Inject Derivatized Sample into HPLC System R4->A1 A2 Separation on Reversed-Phase Column A1->A2 A3 Detection (Fluorescence or UV) A2->A3 A4 Data Acquisition & Quantification A3->A4

Caption: General workflow for pre-column derivatization.

Protocol 1: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

This method creates stable, highly fluorescent derivatives suitable for automated analysis.[6][7]

Reagent Preparation

ReagentPreparation InstructionsStorage
Borate Buffer (0.4 M, pH 10.0) Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust pH to 10.0 with a concentrated NaOH solution.Stable for 1 month at 4°C.
FMOC-Cl Solution (15 mM) Dissolve 38.8 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile.Prepare fresh daily. Store protected from light.[8]
Quenching Solution (e.g., 1-Adamantanamine) Prepare a 50 mM solution of 1-adamantanamine in acetonitrile.Stable for 1 week at 4°C.

Step-by-Step Methodology

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of your this compound sample (or standard).

  • Buffering: Add 100 µL of 0.4 M Borate Buffer (pH 10.0). Vortex briefly.

  • Derivatization: Add 200 µL of the freshly prepared 15 mM FMOC-Cl solution.

  • Reaction: Immediately vortex the mixture for 30 seconds. Allow the reaction to proceed for 10-20 minutes at room temperature.[18]

  • Quenching: Add 100 µL of the quenching solution to react with the excess FMOC-Cl. Vortex for 30 seconds.

  • Extraction (Optional but Recommended): Add 500 µL of hexane and vortex vigorously for 1 minute to extract the FMOC-alcohol byproduct. Centrifuge for 5 minutes.

  • Injection: Carefully collect the lower aqueous layer for injection into the HPLC system.

Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)

This robust method yields highly fluorescent and UV-active derivatives, offering flexibility in detection.[1]

Reagent Preparation

ReagentPreparation InstructionsStorage
Derivatization Buffer (100 mM, pH 9.8) Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[1]Stable for 1 month at 4°C.
Dansyl Chloride Solution (50 mM) Dissolve 135 mg of Dansyl Chloride in 10 mL of anhydrous acetonitrile.[1][17]Prepare fresh daily. Store in the dark.[17]
Quenching Solution (10% v/v) Prepare a 10% solution of ammonium hydroxide or methylamine in water.[1]Stable for 1 month at 4°C.

Step-by-Step Methodology

  • Sample Preparation: In a microcentrifuge tube, place 50 µL of your this compound sample (or standard).

  • Reagent Addition: Add 50 µL of the freshly prepared Dansyl Chloride solution, followed by 50 µL of the Derivatization Buffer (pH 9.8).[1]

  • Reaction: Vortex the mixture thoroughly. Incubate in a heating block at 60°C for 45-60 minutes. Crucially, perform this incubation in complete darkness to prevent photodegradation of the dansyl group.[1]

  • Cooling: After incubation, cool the mixture to room temperature.

  • Quenching: Add 20 µL of the Quenching Solution to consume excess Dansyl Chloride. Vortex and let it stand for 5 minutes.[1]

  • Final Preparation: Centrifuge the mixture to pellet any precipitate. The supernatant is ready for HPLC injection.

Section 3: Troubleshooting Guide

Problem Category: Derivatization Reaction Failures
Q: Why am I seeing a very small or no product peak for my derivatized this compound?

This is a common issue that points to a failure in the derivatization reaction itself.

Probable Causes & Solutions:

  • Incorrect pH: The derivatization reaction is highly pH-dependent.[1][13] If the pH is too low (below ~8.5), the secondary amine on this compound will be protonated and non-nucleophilic, preventing the reaction.

    • Solution: Always measure the pH of your final reaction mixture (sample + buffer) before adding the derivatizing agent. Ensure your buffer has sufficient capacity to handle any acidity from your sample matrix. Prepare fresh buffer if it has been stored for a long time.[19]

  • Degraded Derivatizing Reagent: FMOC-Cl and Dansyl Chloride are highly susceptible to hydrolysis.[16] If the reagent has been exposed to moisture, it will be inactive.

    • Solution: Purchase high-quality, derivatization-grade reagents.[8] Always prepare the reagent solution fresh in anhydrous acetonitrile right before use.[1][17] Never use a reagent solution that appears cloudy or has precipitate.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Strictly follow the recommended incubation times and temperatures for your chosen protocol. For Dansyl Chloride, ensure your heating block is calibrated and maintains a stable temperature.[1]

  • Analyte Degradation: this compound itself may have degraded prior to the reaction.

    • Solution: Ensure samples are stored properly (refrigerated or frozen).[14][20] Avoid repeated freeze-thaw cycles.

G Start Problem: Low or No Product Peak Check_pH Is the reaction pH correct (9-11)? Start->Check_pH Check_Reagent Is the derivatizing reagent fresh & active? Check_pH->Check_Reagent Yes Sol_pH Solution: Verify buffer pH. Use fresh buffer. Check_pH->Sol_pH No Check_Conditions Are reaction time & temperature optimal? Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Prepare fresh reagent in anhydrous ACN. Check_Reagent->Sol_Reagent No Check_Sample Is the analyte stable? Check_Conditions->Check_Sample Yes Sol_Conditions Solution: Adhere strictly to protocol conditions. Check_Conditions->Sol_Conditions No Sol_Sample Solution: Check sample storage. Use fresh aliquot. Check_Sample->Sol_Sample No End Problem Resolved Check_Sample->End Yes

Sources

Navigating the Purification of Succinylproline Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of succinylproline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. This compound derivatives are a notable class of molecules, with succinyl-L-proline itself being a foundational compound in the rational design of angiotensin-converting enzyme (ACE) inhibitors.[1] Their unique chemical structure, featuring a proline ring and a succinyl moiety with two carboxylic acid groups, presents specific challenges during purification.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you with the knowledge to optimize your purification workflows. Every protocol and piece of advice is grounded in established scientific principles to ensure reliability and reproducibility.

Section 1: Troubleshooting Guide for Chromatographic Purification

Chromatography is the most common technique for purifying this compound derivatives. However, issues such as poor peak shape, inadequate separation, and low recovery are frequently encountered. This section addresses these common problems.

Issue: Tailing Peaks in Reverse-Phase HPLC

Question: I'm observing significant peak tailing for my this compound derivative during reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when purifying compounds with free carboxylic acid groups, like this compound derivatives. This is often due to strong secondary interactions between the ionized analyte and residual free silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode separation mechanism, causing the peak to tail.

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase Modification: The most effective solution is to suppress the ionization of both the carboxylic acid groups on your molecule and the surface silanol groups on the stationary phase.

    • Acidify the Mobile Phase: Adding a small amount of an acid to your mobile phase is critical. A low pH (around 2.5) was found to be crucial to avoid peak splitting and band broadening for ACE inhibitors.[2] Trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% (v/v) is a common choice. The low pH protonates the carboxyl groups on your this compound derivative, making it less polar and minimizing unwanted ionic interactions with the stationary phase. It also protonates the silanol groups, rendering them less active. Formic acid (0.1%) is an excellent alternative, especially for mass spectrometry (MS) applications where TFA can cause ion suppression.

    • Use a Buffer: For precise and stable pH control, employ a buffer system like a 20 mM sodium heptansulphonate at pH 2.5, which has proven effective for separating ACE inhibitors.[2] Ensure the buffer is soluble in your mobile phase composition.

  • Column Selection:

    • End-Capped Columns: Modern, high-purity silica columns are typically "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity. Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase. Phenyl-hexyl or embedded polar group (PEG) phases offer different selectivity and may reduce tailing for your specific derivative.

  • Method Parameters:

    • Lower Sample Load: Overloading the column can lead to peak distortion, including tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.

    • Optimize Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer kinetics and reduce peak tailing. However, be mindful of the thermal stability of your compound.

Experimental Workflow for Optimizing Peak Shape

G start Observe Tailing Peak a Add 0.1% TFA or Formic Acid to Mobile Phase (pH ~2.5) start->a b Peak Shape Improved? a->b c Proceed with Purification b->c Yes d Reduce Sample Load b->d No e Peak Shape Improved? d->e e->c Yes f Consider End-Capped or Alternative Phase Column e->f No g Optimize Column Temperature f->g h Issue Resolved? g->h h->c Yes

Caption: Troubleshooting workflow for tailing peaks in RP-HPLC.

Issue: Poor Resolution Between this compound Derivative and Impurities

Question: I'm struggling to separate my target this compound derivative from a closely eluting impurity. How can I improve the resolution?

Answer: Achieving baseline separation is critical for obtaining high-purity material. When resolution is poor, you need to manipulate the selectivity, efficiency, or retention of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Gradient Slope: If you are using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will increase the separation window between closely eluting peaks.

    • Organic Modifier: Switching the organic component of your mobile phase can alter selectivity. If you are using acetonitrile, try methanol. The synergistic effect of triethylamine (TEA) and propanol in the eluent has also been noted as a critical factor for achieving satisfactory peak shapes and resolution for some ACE inhibitors.[3]

  • Column Parameters:

    • Longer Column: A longer column provides more theoretical plates, which increases efficiency and can improve resolution.

    • Smaller Particle Size: Columns with smaller particles (e.g., <3 µm) offer higher efficiency and better resolution but will result in higher backpressure.

    • Different Stationary Phase: As mentioned previously, changing the stationary phase chemistry (e.g., from C18 to phenyl-hexyl) can provide the necessary change in selectivity to resolve co-eluting peaks.

Table 1: Impact of Parameter Changes on HPLC Resolution

Parameter ChangeEffect on Selectivity (α)Effect on Efficiency (N)Effect on Retention (k)Overall Impact on Resolution (Rs)
Decrease Gradient Slope Minor ↑-
Change Organic Solvent Significant ↔ Minor ↔Significant ↔ Potentially Significant ↑
Increase Column Length -
Decrease Particle Size -↑↑ -↑↑
Change Stationary Phase Significant ↔ Potentially Significant ↑

Key: ↑ = Increase, ↓ = Decrease, ↔ = Change, - = No significant change

Section 2: Troubleshooting Crystallization and Precipitation

For larger scale purification, crystallization can be a highly effective and economical method. However, inducing crystallization of this compound derivatives can be challenging due to their polarity and potential for polymorphism.

Issue: Failure to Induce Crystallization

Question: My purified this compound derivative remains as an oil or amorphous solid and will not crystallize. What techniques can I use to induce crystallization?

Answer: The inability to crystallize is often due to high solubility in the chosen solvent system or the presence of impurities that inhibit crystal lattice formation.

  • Solvent Selection:

    • Anti-Solvent Addition: This is a very common and effective technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. For L-proline, crystals have been successfully grown by slow diffusion of diethyl ether into a saturated solution of L-proline in ethanol.[4][5] This suggests a similar solvent/anti-solvent system could be effective for its succinyl derivatives.

    • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures. Use small amounts of your compound in vials and test a range of solvents with varying polarities.

  • Seeding:

    • If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.

    • If no seed crystals are available, try scratching the inside of the glass flask or vial with a glass rod just below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal formation.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks. This can be achieved by leaving the container loosely covered (e.g., with perforated parafilm). This method gradually increases the concentration, which can lead to the formation of high-quality crystals.

Logical Flow for Inducing Crystallization

G start Compound is an Oil or Amorphous Solid a Perform Solvent Screening start->a b Identify Good Solvent & Anti-Solvent (e.g., Ethanol/Ether) a->b c Attempt Anti-Solvent Addition b->c d Crystals Formed? c->d e Proceed to Filtration and Drying d->e Yes f Try Seeding with a Crystal d->f No g Crystals Formed? f->g g->e Yes h Attempt Slow Evaporation g->h No i Crystals Formed? h->i i->e Yes j Re-evaluate Purity. Consider Chromatography. i->j No

Caption: Decision tree for inducing crystallization of challenging compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to remove residual TFA from my purified this compound derivative after preparative HPLC?

A1: Residual TFA can be problematic for downstream applications, especially biological assays. Here are a few effective methods for its removal:

  • Lyophilization from a Weakly Acidic Solution: After pooling your HPLC fractions, dilute them with water and lyophilize. Then, redissolve the resulting powder in a small amount of water or a 1-5% acetic acid solution and re-lyophilize. The volatile acetic acid can help displace the less volatile TFA. Repeat this process 2-3 times.

  • Ion-Exchange Chromatography: Since this compound derivatives are acidic, you can use an anion-exchange resin. The resin will capture your negatively charged compound, allowing the TFA counterion to be washed away. You can then elute your product with a volatile salt solution like ammonium bicarbonate, which can be subsequently removed by lyophilization.

  • Salt Formation: If appropriate for your final product, you can form a salt of your compound with a pharmaceutically acceptable base (e.g., sodium bicarbonate, calcium carbonate). This can be followed by precipitation or extraction to isolate the desired salt, leaving the TFA behind.

Q2: My this compound derivative appears to be degrading on my silica gel column during flash chromatography. What can I do?

A2: The acidic nature of standard silica gel can cause degradation of acid-labile compounds. While this compound derivatives are generally stable, some complex structures can be susceptible to degradation. Studies have shown that even seemingly stable motifs like prenyl groups can undergo oxidation on silica gel.[6]

  • Use Neutralized or Deactivated Silica: You can deactivate the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in your eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic silanol groups.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral grade) or a bonded phase such as diol or amino-propylated silica.

  • Reverse-Phase Flash Chromatography: If your derivative has sufficient hydrophobicity, reverse-phase flash chromatography using a C18-functionalized stationary phase is an excellent alternative that avoids the acidity of silica gel.

Q3: How can I confirm the purity of my final this compound derivative?

A3: Purity confirmation should always involve orthogonal methods, meaning techniques that rely on different chemical or physical principles.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a high-resolution column and a suitable detection method (e.g., UV, or MS). A purity of >95% by peak area is often required for biological studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity (by mass) and purity of your compound in a single run.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect any residual solvents or impurities.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is a good indicator of the purity of your sample. The experimental values should be within ±0.4% of the calculated values.

By understanding the underlying chemical principles and systematically troubleshooting, the challenges associated with the purification of this compound derivatives can be effectively overcome. This guide provides a starting point for developing robust and efficient purification strategies.

References

  • Crystal structures of proline-derived enamines. PNAS. [Link]

  • Redetermination of the solvent-free crystal structure of l-proline. National Institutes of Health (NIH). [Link]

  • Process method for crystallization purification of proline.
  • Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri. PubMed. [Link]

  • Redetermination of the solvent-free crystal structure of l-proline. IUCr Journals. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • Affinity purification of angiotensin converting enzyme inhibitory peptides using immobilized ACE. PubMed. [Link]

  • Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC). PubMed. [Link]

  • Analysis of ACE inhibitor drugs by high performance liquid chromatography. PubMed. [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. National Institutes of Health (NIH). [Link]

  • Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE. ResearchGate. [Link]

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Validation & Comparative

Validating Succinylproline's Mechanism of Action: A Comparative Guide to Mutagenesis and Alternative Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

This guide provides a comprehensive comparison of experimental strategies for validating the mechanism of action of Succinylproline, a molecule recognized as a pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibitors[1][2]. We will delve into the utility of site-directed mutagenesis as a primary validation tool and objectively compare its performance against alternative biophysical and computational methods. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the molecular interactions of potential therapeutic compounds.

This compound: Unraveling the Molecular Target

This compound's structural similarity to the C-terminal dipeptide of substrates for zinc metallopeptidases has led to its investigation as an inhibitor of enzymes such as Angiotensin-Converting Enzyme (ACE) and prolidase. Understanding the precise molecular interactions between this compound and its target enzyme is paramount for rational drug design and optimization.

Angiotensin-Converting Enzyme (ACE): ACE is a key regulator of blood pressure, making it a prime target for antihypertensive drugs[3]. The active site of ACE contains a zinc ion that is crucial for catalysis. It is hypothesized that the carboxyl group of this compound chelates this zinc ion, mimicking the transition state of the natural substrate[4].

Prolidase: Prolidase is a manganese-dependent metalloenzyme responsible for the final step of collagen degradation by hydrolyzing dipeptides with a C-terminal proline or hydroxyproline[5][6]. Given this compound's proline moiety, prolidase presents a plausible alternative or off-target interaction that warrants investigation.

This guide will focus on validating the interaction of this compound with both ACE and prolidase, providing a framework for dissecting its true mechanism of action.

The Power of Mutagenesis: Pinpointing Key Residues

Site-directed mutagenesis is a powerful technique to elucidate the functional role of specific amino acid residues in protein-ligand interactions[7]. By systematically replacing key residues within the putative active site of an enzyme and observing the effect on inhibitor binding and enzyme activity, we can directly test hypotheses about the mechanism of action.

Experimental Design: Alanine Scanning Mutagenesis

Alanine scanning is a widely used mutagenesis strategy where individual amino acid residues are replaced by alanine[8]. Alanine is chosen for its small, non-polar side chain, which removes the specific functionality of the original residue without introducing significant steric hindrance or secondary structure alterations.

Workflow for Validating this compound's Interaction with ACE and Prolidase:

cluster_0 Phase 1: Target Identification & Plasmid Prep cluster_1 Phase 2: Mutagenesis & Expression cluster_2 Phase 3: Functional Analysis Identify Putative Active Site Residues Identify Putative Active Site Residues Design Mutagenic Primers Design Mutagenic Primers Identify Putative Active Site Residues->Design Mutagenic Primers Prepare Wild-Type Enzyme Expression Plasmid Prepare Wild-Type Enzyme Expression Plasmid Design Mutagenic Primers->Prepare Wild-Type Enzyme Expression Plasmid Site-Directed Mutagenesis (PCR) Site-Directed Mutagenesis (PCR) Prepare Wild-Type Enzyme Expression Plasmid->Site-Directed Mutagenesis (PCR) Transform into E. coli Transform into E. coli Site-Directed Mutagenesis (PCR)->Transform into E. coli Sequence Verify Mutants Sequence Verify Mutants Transform into E. coli->Sequence Verify Mutants Express & Purify Mutant Proteins Express & Purify Mutant Proteins Sequence Verify Mutants->Express & Purify Mutant Proteins Enzyme Kinetic Assays (IC50) Enzyme Kinetic Assays (IC50) Express & Purify Mutant Proteins->Enzyme Kinetic Assays (IC50) Compare WT vs. Mutant Inhibition Compare WT vs. Mutant Inhibition Enzyme Kinetic Assays (IC50)->Compare WT vs. Mutant Inhibition Data Analysis & Interpretation Data Analysis & Interpretation Compare WT vs. Mutant Inhibition->Data Analysis & Interpretation

Caption: Workflow for Mutagenesis-Based Validation of this compound's Target.

Detailed Protocol: Site-Directed Mutagenesis of Target Enzyme

This protocol outlines the key steps for generating site-directed mutants of a target enzyme, such as ACE or prolidase, using a PCR-based method.

Materials:

  • Wild-type enzyme expression plasmid

  • Designed mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

  • DNA sequencing services

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be centrally located, with approximately 15-20 nucleotides of homologous sequence on either side.

  • PCR Amplification:

    • Set up a PCR reaction containing the wild-type plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact[9].

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Colony Selection and Sequencing:

    • Select individual colonies and grow overnight cultures.

    • Isolate the plasmid DNA and send for sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Protein Expression and Purification:

    • Once the mutant plasmid is sequence-verified, proceed with the expression and purification of the mutant protein using established protocols for the wild-type enzyme.

Comparative Analysis: Mutagenesis vs. Alternative Validation Methods

While mutagenesis provides direct evidence of the functional importance of specific residues, a multi-faceted approach employing various techniques strengthens the validation of a drug's mechanism of action.

Method Principle Advantages Disadvantages Supporting Data
Site-Directed Mutagenesis Alters specific amino acid residues to assess their role in inhibitor binding and enzyme activity.Provides direct evidence of functional importance. Can pinpoint key interactions.Can be time-consuming. Protein misfolding can be an issue with some mutations.Changes in IC50 or Ki values for the inhibitor with mutant vs. wild-type enzyme.
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.Offers definitive visual evidence of the binding mode and interactions. Can guide further mutagenesis studies.Requires high-quality protein crystals, which can be challenging to obtain. The crystal structure may not fully represent the solution state.Atomic coordinates of the enzyme-inhibitor complex, revealing specific hydrogen bonds, ionic interactions, and van der Waals contacts.
Enzyme Kinetics Measures the effect of the inhibitor on the rate of the enzyme-catalyzed reaction at varying substrate concentrations.Determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Provides quantitative measures of inhibitor potency (Ki).Does not directly identify the binding site. Can be complex to interpret for inhibitors with unusual mechanisms.Lineweaver-Burk or Michaelis-Menten plots showing changes in Vmax and Km in the presence of the inhibitor.
Computational Docking Predicts the preferred binding orientation and affinity of an inhibitor to the enzyme's active site using computer algorithms.Rapid and cost-effective for screening large numbers of compounds. Can generate hypotheses for mutagenesis.Predictions require experimental validation. The accuracy depends on the quality of the scoring functions and the protein structure.Predicted binding energy (kcal/mol) and visualization of the docked pose showing potential interactions with active site residues.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.Provides a complete thermodynamic profile of the binding interaction (ΔH, ΔS, and Ka). Does not require enzyme activity.Requires relatively large amounts of pure protein and inhibitor. Can be sensitive to buffer conditions.Binding isotherms that can be fit to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Case Study: Validating this compound's Interaction with ACE

To illustrate the application of these methods, let's consider a hypothetical study to validate this compound's interaction with the ACE active site.

Hypothesized Signaling Pathway:

cluster_0 Renin-Angiotensin System cluster_1 Inhibition by this compound Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction & Aldosterone Release Vasoconstriction & Aldosterone Release AT1 Receptor->Vasoconstriction & Aldosterone Release This compound This compound This compound->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Experimental Approach:

  • Mutagenesis: Based on computational docking and homology modeling with known ACE inhibitors like captopril[3], key residues in the ACE active site would be targeted for alanine scanning. These could include residues predicted to interact with the proline ring and the succinyl carboxyl group of this compound, such as His337, His497, Gln265, Lys495, and Tyr504[3]. A significant increase in the IC50 of this compound for a mutant enzyme compared to the wild-type would confirm the importance of that residue in binding.

  • X-ray Crystallography: Co-crystallization of ACE with this compound would be attempted to obtain a high-resolution structure of the complex. This would provide unambiguous evidence of the binding mode, including the coordination of the carboxyl group to the active site zinc ion and hydrogen bonding interactions with surrounding residues.

  • Enzyme Kinetics: Kinetic studies would be performed to determine the mode of inhibition. A competitive inhibition pattern, where this compound increases the apparent Km of the substrate without affecting Vmax, would be consistent with binding to the active site[3].

By integrating the results from these complementary techniques, a robust and comprehensive validation of this compound's mechanism of action can be achieved.

Conclusion

References

  • What are PEPD inhibitors and how do they work? - Patsnap Synapse. (2024-06-25). [Link]

  • Mechanism and inhibition of prolidase - PubMed. (1990-11-15). [Link]

  • PEPD - Wikipedia. [Link]

  • Inhibition and active-site modelling of prolidase - PubMed. (1989-03-15). [Link]

  • Identifying the structure of the active sites of human recombinant prolidase - PubMed. (2008-01-01). [Link]

  • Identifying the structure of the active sites of human recombinant prolidase - ResearchGate. (2008-01-01). [Link]

  • Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - MDPI. (2021-09-22). [Link]

  • Structure of succinyl-L-proline, pharmacophore of ACE inhibitor drugs. - ResearchGate. [Link]

  • PROLIDASE: A Review from Discovery to its Role in Health and Disease - Frontiers. (2021-08-31). [Link]

  • Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE. - ResearchGate. [Link]

  • Alanine scanning - Wikipedia. [Link]

  • PROLIDASE: A Review from Discovery to its Role in Health and Disease - PubMed Central. (2021-08-31). [Link]

  • Identification of critical active‐site residues in angiotensin‐converting enzyme‐2 (ACE2) by site‐directed mutagenesis - PubMed Central. (2005-07-19). [Link]

  • Rational design and biochemical utility of specific inhibitors of angiotensin-converting enzyme - PubMed. (1987-01-01). [Link]

  • ACE inhibitors - Stereoelectronics. (2021-03-12). [Link]

  • Design of angiotensin converting enzyme inhibitors - Lasker Foundation. [Link]

  • Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors - PLOS. (2019-04-18). [Link]

  • ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents - PubMed. (2009-05-15). [Link]

  • Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC. (2020-01-11). [Link]

  • Algorithm Selection for Protein-Ligand Docking: A Case Study on ACE with AutoDock - ChemRxiv. (2021-01-01). [Link]

  • The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk - MDPI. (2021-09-02). [Link]

  • Angiotensin converting enzyme inhibitors from medicinal plants: a molecular docking and dynamic simulation approach - PubMed Central. (2022-10-13). [Link]

  • Modulation of enzyme specificity by site-directed mutagenesis - Brandeis University. [Link]

  • Inhibition of prolidase activity by non-steroid antiinflammatory drugs in cultured human skin fibroblasts - PubMed. (1990-01-01). [Link]

  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - NIH. (2019-03-01). [Link]

  • captopril displays a partial selectivity for inhibition of N-acetyl-seryl-aspartyl-lysyl-proline hydrolysis compared with that of angiotensin I - PubMed. (1997-06-01). [Link]

  • Site Directed Mutagenesis Protocol - iGEM. [Link]

  • Site Directed Mutagenesis Protocol - Assay Genie. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Succinylproline: A Practical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, a profound understanding of the compounds we handle is paramount, not only for experimental success but for the unwavering safety of our scientific personnel. This guide provides an in-depth, practical framework for the safe handling of Succinylproline, moving beyond boilerplate safety data sheet (SDS) recommendations to offer procedural clarity and the rationale behind each step. Our goal is to empower researchers with the knowledge to cultivate a culture of safety and confidence in the laboratory.

While this compound is not classified as a hazardous substance, the principles of good industrial hygiene and safety practice are the bedrock of responsible research.[1] Adherence to these guidelines ensures the integrity of your experiments and the well-being of your team.

Core Principles of this compound Handling

Fundamentally, the personal protective equipment (PPE) required for handling this compound is dictated by the scale of the operation and the potential for generating dust or aerosols. While the inherent toxicity is low, minimizing exposure to any chemical is a prudent and professional approach.

Table 1: Recommended PPE for Handling this compound
Task Required PPE Rationale
Weighing Small Quantities (<1g) - Nitrile gloves- Safety glassesPrevents incidental skin contact and protects eyes from any airborne particles.
Weighing Large Quantities (>1g) or Operations with Dust Potential - Nitrile gloves- Safety goggles- Lab coat- Dust mask (N95)Provides a higher level of protection against inhalation of fine particulates and more extensive skin coverage.
Preparing Solutions - Nitrile gloves- Safety goggles- Lab coatProtects against splashes and ensures eye and skin protection during dissolution.
Large-Scale Synthesis or Handling - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Chemical-resistant lab coat or apron- Local exhaust ventilation (e.g., fume hood)Minimizes exposure in scenarios with a higher potential for splashes, aerosol generation, and prolonged handling.

Procedural Guidance: A Step-by-Step Approach

Meticulous planning and execution are the cornerstones of laboratory safety. The following protocols are designed to provide clear, actionable steps for common laboratory procedures involving this compound.

Experimental Workflow for Safe Weighing and Solution Preparation

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup & Disposal Review SDS 1. Review Safety Data Sheet Select PPE 2. Select Appropriate PPE Review SDS->Select PPE Assess Risks Prepare Workspace 3. Prepare Clean Workspace Select PPE->Prepare Workspace Tare Balance 4. Tare Analytical Balance Prepare Workspace->Tare Balance Weigh this compound 5. Weigh this compound Carefully Tare Balance->Weigh this compound Record Weight 6. Record Exact Weight Weigh this compound->Record Weight Add Solvent 7. Add Solvent to Vessel Record Weight->Add Solvent Add this compound 8. Add Weighed this compound Add Solvent->Add this compound Mix Solution 9. Mix Until Dissolved Add this compound->Mix Solution Clean Workspace 10. Clean Workspace and Equipment Mix Solution->Clean Workspace Dispose Waste 11. Dispose of Waste Properly Clean Workspace->Dispose Waste Doff PPE 12. Doff and Dispose of PPE Dispose Waste->Doff PPE

Caption: Workflow for weighing and preparing this compound solutions.

Detailed Steps:

  • Review the Safety Data Sheet (SDS): Before any new or infrequent handling of this compound, consult the most recent SDS.[1] This ensures you are aware of the latest safety information.

  • Select Appropriate PPE: Based on the task (see Table 1), don the necessary personal protective equipment. Ensure gloves are inspected for any defects before use.[2]

  • Prepare a Clean Workspace: Designate a clean area for handling. For tasks with the potential for dust generation, a chemical fume hood or an area with good ventilation is recommended.

  • Tare the Analytical Balance: Use a clean weigh boat or appropriate container and tare the balance.

  • Weigh this compound Carefully: To minimize dust, gently scoop or pour the powder. Avoid any sudden movements that could aerosolize the compound.

  • Record the Exact Weight: Accurately document the amount weighed for your experimental records.

  • Add Solvent to the Receiving Vessel: When preparing a solution, add the appropriate solvent to your beaker or flask first.

  • Add Weighed this compound: Carefully transfer the weighed powder into the solvent.

  • Mix Until Dissolved: Use a magnetic stirrer or other appropriate mixing method until the this compound is fully dissolved.

  • Clean the Workspace and Equipment: Thoroughly wipe down the balance and surrounding area with a damp cloth to remove any residual powder. Clean all glassware and equipment used.

  • Dispose of Waste Properly: Dispose of any contaminated materials, such as weigh boats and wipes, in the designated chemical waste stream.

  • Doff and Dispose of PPE: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste container.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the immediate handling of a chemical to include its storage and eventual disposal.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.

Spill Response

In the event of a small spill:

  • Evacuate and Secure the Area: If necessary, alert others in the vicinity.

  • Don Appropriate PPE: At a minimum, wear gloves, safety goggles, and a lab coat.

  • Contain the Spill: For a solid spill, gently sweep or vacuum the material. Avoid actions that could create dust. For a liquid spill, use an absorbent material to contain it.

  • Clean the Area: Thoroughly decontaminate the spill area with soap and water.

  • Dispose of Spill Debris: All contaminated materials should be placed in a sealed container and disposed of as chemical waste.

Disposal Plan

While this compound is not classified as hazardous waste, it is crucial to adhere to responsible disposal practices to prevent environmental contamination.[1]

  • Unused Product: Dispose of unused this compound as chemical waste. Do not discard it down the drain or in the regular trash.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be recycled, depending on institutional policies.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, should be disposed of in the designated solid chemical waste stream.

Decision Tree for this compound Waste Disposal

G Start This compound Waste Generated WasteType What is the waste type? Start->WasteType UnusedProduct Unused Product WasteType->UnusedProduct Solid/Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container ContaminatedMaterial Contaminated Material WasteType->ContaminatedMaterial Gloves, etc. ChemicalWaste Dispose as Chemical Waste UnusedProduct->ChemicalWaste RinseContainer Rinse with Solvent EmptyContainer->RinseContainer SolidChemicalWaste Dispose in Solid Chemical Waste ContaminatedMaterial->SolidChemicalWaste CollectRinsate Collect Rinsate for Chemical Waste RinseContainer->CollectRinsate RecycleContainer Recycle/Dispose of Clean Container RinseContainer->RecycleContainer CollectRinsate->ChemicalWaste

Caption: Decision-making process for the disposal of this compound waste.

By integrating these principles and procedures into your daily laboratory operations, you contribute to a robust safety culture that protects both the integrity of your research and the well-being of your team.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4389, N-Succinyl-L-proline. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194156, (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • OncoLink. (2025, August 5). Safe Medication Disposal. Retrieved from [Link]

  • PureWay Compliance, Inc. (2021, September 8). Disposing of Pharmaceutical Waste. Retrieved from [Link]

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×

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